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Imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B040317
CAS No.: 6200-60-8
M. Wt: 162.15 g/mol
InChI Key: DOGXPDFZEQXZDS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxylic acid is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial building block for the synthesis of a wide array of biologically active molecules. Its core structure, the imidazopyridine moiety, is a common pharmacophore found in compounds exhibiting diverse pharmacological activities, including anxiolytic, antiviral, antibacterial, and anticancer properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B040317 Imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 6200-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carboxylic acid
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InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)
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InChI Key

DOGXPDFZEQXZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
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DSSTOX Substance ID

DTXSID00211053
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Molecular Weight

162.15 g/mol
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CAS No.

6200-60-8
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Imidazo[1,2-a]pyridine-3-carboxylic Acid Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide focuses on the Imidazo[1,2-a]pyridine-3-carboxylic acid core, providing a comprehensive overview of its synthesis, biological significance, and mechanisms of action. This document details experimental protocols for its synthesis and key biological assays, presents quantitative data on the activity of its derivatives, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Core Structure and Chemical Properties

The this compound core is a bicyclic heteroaromatic system with the chemical formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The structure consists of a pyridine ring fused to an imidazole ring, with a carboxylic acid group at the 3-position of the imidazole moiety. This arrangement confers specific electronic and steric properties that are crucial for its biological activities. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the carboxylic acid group can participate in various interactions, including hydrogen bonding and salt bridge formation.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • SMILES: C1=CC2=NC=C(N2C=C1)C(=O)O[1]

  • InChI Key: DOGXPDFZEQXZDS-UHFFFAOYSA-N[1]

Synthesis of the Core Structure

While numerous methods exist for the synthesis of the broader imidazo[1,2-a]pyridine scaffold, this section provides a representative, detailed experimental protocol for the synthesis of a closely related analogue, 2-methylthis compound, which involves the initial formation of the corresponding ethyl ester followed by hydrolysis. This two-step procedure is a common and effective strategy for obtaining the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-Methylthis compound

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Materials: 2-aminopyridine, ethyl 2-chloroacetoacetate, ethanol (96%).

  • Procedure:

    • A mixture of 2-aminopyridine (0.01 mol) and ethyl 2-chloroacetoacetate (0.1 mol) in 96% ethanol (25 mL) is heated under reflux for 6 hours.

    • After cooling, the excess ethanol is evaporated in vacuo.

    • The resulting residual oil is partitioned between ether and water.

    • The ether extracts are dried and the solvent is evaporated.

    • The residual oil is allowed to crystallize to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Hydrolysis to 2-Methylthis compound

  • Materials: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, Lithium hydroxide (LiOH), Ethanol, Water, Hydrochloric acid (1N).

  • Procedure:

    • The purified ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is dissolved in absolute ethanol (30 mL).

    • An aqueous solution of LiOH (10 mL) is added, maintaining a 3:1 (v/v) ratio of ethanol to water.

    • The reaction mixture is heated to reflux overnight.

    • After reflux, the ethanol is removed by rotary evaporation.

    • 1N HCl is added dropwise to the aqueous residue until the pH reaches 4.

    • The resulting pale solid precipitate is filtered, washed with water, and dried in a desiccator to yield 2-methylthis compound.[1]

Synthesis Workflow:

G cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 2-Aminopyridine + Ethyl 2-chloroacetoacetate B Reflux in Ethanol (6h) A->B C Work-up (Evaporation, Extraction) B->C D Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C->D E Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate D->E Proceed to Hydrolysis F Reflux with LiOH in EtOH/H2O E->F G Acidification with HCl (pH 4) F->G H 2-Methylthis compound G->H

Caption: Synthesis of 2-methylthis compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a wide array of biological activities, making this scaffold a "privileged structure" in drug discovery. The primary therapeutic areas of interest include oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Numerous studies have reported the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast)45[2][3]
IP-6 HCC1937 (Breast)47.7[2][3]
IP-7 HCC1937 (Breast)79.6[2][3]
Compound 12b Hep-2 (Laryngeal)11[4]
Compound 12b HepG2 (Hepatocellular)13[4]
Compound 12b MCF-7 (Breast)11[4]
Compound 12b A375 (Skin)11[4]
Compound 3f MCF-7 (Breast)9.2
Antituberculosis Activity

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent activity against both drug-sensitive and drug-resistant TB strains.

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassM. tuberculosis StrainMIC (µM)Reference
IP Inhibitors (1-4) Panel of M. tb strains0.03 - 5
Imidazo[1,2-a]pyridine-3-carboxamides Replicating M. tb0.4 - 1.9 (MIC₉₀)
Imidazo[1,2-a]pyridine-3-carboxamides MDR M. tb0.07 - 2.2 (MIC₉₀)
Imidazo[1,2-a]pyridine-3-carboxamides XDR M. tb0.07 - 0.14 (MIC₉₀)
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-sensitive M. tb0.069 - 0.174 (MIC₉₀)
Reduced lipophilic IPAs (A2, A3, A4, B1, B9) Drug-susceptible M. tb H37Rv & MDR strains< 0.035[1]

Mechanisms of Action

The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate various cellular signaling pathways. Two key mechanisms that have been elucidated are the inhibition of the STAT3/NF-κB signaling pathway in cancer and the targeting of QcrB in Mycobacterium tuberculosis.

Inhibition of the STAT3/NF-κB Signaling Pathway

In many cancers, the STAT3 and NF-κB signaling pathways are constitutively active, promoting cell proliferation, survival, and inflammation. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating this cascade. They can suppress the phosphorylation of STAT3 and increase the expression of IκBα, which in turn inhibits the nuclear translocation and activity of NF-κB. This leads to the downregulation of pro-inflammatory and pro-survival genes like iNOS, COX-2, and Bcl-2.

G cluster_pathway STAT3/NF-κB Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to IKK IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF_κB NF-κB IκBα->NF_κB Inhibits NF_κB->Nucleus Translocates to Target_Genes Target Genes (iNOS, COX-2, Bcl-2) Nucleus->Target_Genes Upregulates Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->pSTAT3 Inhibits Phosphorylation Imidazo_Pyridine->IκBα Increases Expression

Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

Inhibition of M. tuberculosis QcrB

Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of QcrB, a subunit of the ubiquinol cytochrome c reductase (cytochrome bc₁ complex) in the electron transport chain of Mycobacterium tuberculosis. By binding to QcrB, these compounds disrupt the electron flow, leading to a collapse of the proton motive force and subsequent depletion of ATP, which is essential for the survival of the bacterium. This mechanism of action is distinct from that of many existing antitubercular drugs, making these compounds effective against drug-resistant strains.

G cluster_etc M. tuberculosis Electron Transport Chain Complex_I_II Complex I / II (Electron Donors) Menaquinone_Pool Menaquinone Pool Complex_I_II->Menaquinone_Pool Reduces Cytochrome_bc1 Cytochrome bc₁ Complex (QcrA, QcrB, QcrC) Menaquinone_Pool->Cytochrome_bc1 Donates e⁻ Cytochrome_c Cytochrome c Cytochrome_bc1->Cytochrome_c Reduces Proton_Motive_Force Proton_Motive_Force Cytochrome_bc1->Proton_Motive_Force Pumps H⁺ Complex_IV Complex IV (Cytochrome aa₃ oxidase) Cytochrome_c->Complex_IV Donates e⁻ O2 O2 Complex_IV->O2 Reduces to H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Drives Imidazo_Pyridine Imidazo[1,2-a]pyridine -3-carboxamide Imidazo_Pyridine->Cytochrome_bc1 Inhibits QcrB subunit

Caption: Inhibition of the M. tuberculosis electron transport chain via QcrB by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Anticancer Assays

5.1.1. Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

5.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

5.1.3. Cell Cycle Analysis

  • Principle: PI stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry.

5.1.4. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., pSTAT3, IκBα, Bcl-2, BAX, Caspases) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Antituberculosis Assay (Microplate Alamar Blue Assay - MABA)
  • Principle: Alamar Blue (resazurin) is a redox indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink.

  • Protocol:

    • Dispense sterile deionized water into the outer wells of a 96-well microplate.

    • Add Middlebrook 7H9 broth to the remaining wells.

    • Prepare serial dilutions of the test compounds in the microplate.

    • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

    • Incubate the plate at 37°C for 5-7 days.

    • Add Alamar Blue solution and re-incubate for 24 hours.

    • The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.

General Experimental Workflow for Anticancer Drug Screening:

G Start Imidazo[1,2-a]pyridine Derivative Library MTT Cell Viability Assay (MTT) Determine IC₅₀ Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Active Compounds Cell_Cycle Cell Cycle Analysis MTT->Cell_Cycle Active Compounds Western_Blot Western Blot Analysis (Mechanism of Action) Apoptosis->Western_Blot Cell_Cycle->Western_Blot End Lead Compound Identification Western_Blot->End

Caption: Workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Conclusion

The this compound core structure represents a highly valuable scaffold for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore its importance in medicinal chemistry. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the design and development of novel and more effective drugs based on this privileged heterocyclic system. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives of this core will undoubtedly lead to the discovery of new clinical candidates.

References

The Genesis of a Privileged Scaffold: A Technical Guide to Imidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of a Core Heterocyclic Compound

The imidazo[1,2-a]pyridine ring system stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs. This technical guide delves into the discovery and history of a fundamental derivative of this scaffold: Imidazo[1,2-a]pyridine-3-carboxylic acid. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its seminal synthesis, historical context, and key experimental methodologies.

Discovery and Historical Context

The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century with the pioneering work of the Russian chemist Aleksei E. Chichibabin (Tschitschibabin). In 1925, Chichibabin reported a groundbreaking method for the synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridine with α-haloaldehydes, such as bromoacetaldehyde. This reaction, a variation of what is now known as the Chichibabin pyridine synthesis, laid the fundamental groundwork for accessing this important class of heterocyclic compounds. While Chichibabin's initial work focused on the parent scaffold, the specific synthesis of this compound was developed subsequently.

The introduction of a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine core proved to be a critical advancement, providing a versatile chemical handle for further functionalization and the development of a vast library of derivatives. This seemingly simple modification unlocked immense potential for modulating the physicochemical and pharmacological properties of the scaffold, paving the way for its widespread use in drug discovery.

Synthetic Evolution

The most common and historically significant route to this compound involves a two-step process: the synthesis of its ethyl ester precursor, ethyl imidazo[1,2-a]pyridine-3-carboxylate, followed by its hydrolysis.

Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

A widely adopted method for the preparation of the ethyl ester is the reaction of a 2-aminopyridine with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate. This condensation reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine system.

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester. This is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a hydroxide salt, such as lithium hydroxide or sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

Quantitative Data

The following table summarizes key quantitative data for this compound and its ethyl ester precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₆N₂O₂162.15245-250 (dec.)
Ethyl imidazo[1,2-a]pyridine-3-carboxylateC₁₀H₁₀N₂O₂190.2049-51

Experimental Protocols

Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate[1]

Materials:

  • 2-Amino-4-methylpyridine (2-amino-4-picoline)

  • Ethyl 2-chloroacetoacetate

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • A solution of 2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate in DME is refluxed for 48 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • A reported yield for this reaction is 78%.[1]

Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate to 2-methylthis compound[1]

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • The ethyl ester is dissolved in a mixture of ethanol and water.

  • Lithium hydroxide is added, and the mixture is stirred for 56 hours.

  • The reaction mixture is then acidified with hydrochloric acid.

  • The resulting precipitate is collected by filtration and dried to yield the carboxylic acid.

Logical Workflow of Synthesis

Synthesis_Workflow cluster_ester Synthesis of Ethyl Ester cluster_acid Hydrolysis to Carboxylic Acid 2_Aminopyridine 2_Aminopyridine Condensation Condensation/ Cyclization 2_Aminopyridine->Condensation Ethyl_halopyruvate Ethyl 2-halopyruvate Ethyl_halopyruvate->Condensation Ethyl_ester Ethyl imidazo[1,2-a]pyridine-3-carboxylate Condensation->Ethyl_ester Hydrolysis Basic Hydrolysis (e.g., LiOH) Ethyl_ester->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Carboxylic_acid This compound Acidification->Carboxylic_acid

Caption: Synthetic pathway to this compound.

This in-depth guide provides a foundational understanding of this compound, from its historical roots in the work of Chichibabin to its synthesis through modern, well-established protocols. The versatility of this core scaffold continues to make it a subject of intense research and a valuable building block in the development of novel therapeutics.

References

"Imidazo[1,2-a]pyridine-3-carboxylic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-3-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and chemical databases to refer to this compound. These include:

  • Imidazo(1,2-a)pyridine-3-carboxylic acid[1]

  • NSC 305198[1]

  • BRN 0608485[1]

  • DTXSID00211053[1]

  • AC-7120[1]

  • CS-W002822[1]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂PubChem[1][2][3]
Molecular Weight 162.15 g/mol PubChem[1][2][3]
CAS Number 6200-60-8PubChem[1][2][3]
Exact Mass 162.042927438 DaPubChem[1]
Topological Polar Surface Area 54.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 1PubChem[1]
Complexity 195PubChem[1]

Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[6][7]

Antitubercular Activity

Derivatives of the imidazo[1,2-a]pyridine core, particularly carboxamides, have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[8][9]

Compound ClassTarget/StrainActivity MeasurementValue RangeReference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating MtbMIC₉₀0.4–1.9 µM[8]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMulti-Drug Resistant (MDR) MtbMIC₉₀0.07–2.2 µM[8]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesExtensively Drug-Resistant (XDR) MtbMIC₉₀0.07–0.14 µM[8]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Sensitive (DS) MtbMIC₉₀0.069–0.174 µM[8]
Imidazo[1,2-a]pyridine Ethers (IPE)Mycobacterial ATP synthaseIC₅₀<0.02 µM[8]
2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAsDrug-Sensitive/Resistant MTB strainsMIC0.041–2.64 µM[9]
Anticancer Activity

Novel hybrids of imidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines.

Hybrid CompoundCell LineActivity MeasurementValue (µM)Reference
HB9 A549 (Lung Cancer)IC₅₀50.56[10]
CisplatinA549 (Lung Cancer)IC₅₀53.25[10]
HB10 HepG2 (Liver Carcinoma)IC₅₀51.52[10]
CisplatinHepG2 (Liver Carcinoma)IC₅₀54.81[10]

Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available. Below are protocols for two common synthetic strategies.

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol describes a rapid, microwave-assisted synthesis based on the reaction of a 2-aminopyridine with a phenacyl bromide derivative.[11]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

Instrumentation:

  • CEM Discover SP Microwave Synthesizer or equivalent

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with continuous stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the collected solid with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Catalyst-Free, Three-Component Synthesis for C-3 Functionalization

This protocol details a novel, catalyst-free method to functionalize the C-3 position of imidazo[1,2-a]pyridines via a decarboxylative, Petasis-like three-component reaction.[6]

Materials:

  • Imidazo[1,2-a]pyridine derivative (e.g., 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine) (1.0 equiv)

  • Glyoxylic acid (1.5 equiv)

  • Boronic acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)

  • 1,4-Dioxane (as solvent)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

Procedure:

  • In a reaction vessel, combine the imidazo[1,2-a]pyridine derivative (1.0 equiv), glyoxylic acid (1.5 equiv), boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add 1,4-dioxane to the mixture.

  • Heat the reaction mixture at 110°C and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude residue using column chromatography on silica gel to yield the C-3 functionalized product.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz illustrate key processes related to this compound and its derivatives.

cluster_materials Reactants cluster_process Microwave Synthesis cluster_workup Purification A 2-Aminopyridine P1 Combine reactants in microwave vial A->P1 B Phenacyl Bromide B->P1 C Ethanol C->P1 P2 Seal vial and place in reactor P1->P2 P3 Irradiate at 100°C for 5-15 min P2->P3 P4 Cool to room temperature P3->P4 W1 Filter precipitate P4->W1 W2 Wash with cold ethanol W1->W2 W3 Recrystallize or perform column chromatography W2->W3 Result Pure Imidazo[1,2-a]pyridine Product W3->Result

Caption: Workflow for Microwave-Assisted Synthesis of Imidazopyridines.

Mtb Mycobacterium tuberculosis ETC Electron Transport Chain (Oxidative Phosphorylation) Mtb->ETC QcrB QcrB Subunit of cytochrome bc1 complex ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase electron transfer ATP ATP Production (Energy for Survival) ATP_Synthase->ATP Inhibitor Imidazo[1,2-a]pyridine -3-carboxamide Derivative Inhibitor->Inhibition Inhibition->QcrB

Caption: Inhibition of Mtb QcrB by Imidazo[1,2-a]pyridine Derivatives.

References

Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid. These data points offer insights into the characteristic chemical shifts and vibrational frequencies associated with this heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Ethylthis compoundMethanol-d₄9.65 (d, J = 6.9 Hz, 2H), 8.13 (ddd, J = 8.5, 7.0, 1.1 Hz, 1H), 8.06 (d, J = 8.9 Hz, 1H), 7.67 (td, J = 7.0, 1.3 Hz, 1H), 3.34–3.26 (m, 2H), 1.43 (t, J = 7.6 Hz, 4H)[1]
2-Ethyl-6-(trifluoromethyl)this compoundMethanol-d₄9.82 (dp, J = 2.3, 1.2 Hz, 1H), 7.78 (dt, J = 9.4, 0.9 Hz, 1H), 7.72 (dd, J = 9.4, 1.9 Hz, 1H), 3.16 (q, J = 7.6 Hz, 2H), 1.34 (t, J = 7.6 Hz, 3H)[1]
2-Ethyl-6-(trifluoromethoxy)this compoundMethanol-d₄9.53 (dt, J = 2.4, 0.9 Hz, 1H), 7.71 (dd, J = 9.7, 0.8 Hz, 1H), 7.58 (ddd, J = 9.7, 2.3, 1.0 Hz, 1H), 3.15 (q, J = 7.6 Hz, 2H), 1.34 (t, J = 7.6 Hz, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm)
2,7-Dimethylimidazo[1,2-a]pyridineCDCl₃145.6, 143.0, 134.8, 124.4, 115.2, 114.3, 108.8, 21.2, 14.3[2]
2,5-Dimethylimidazo[1,2-a]pyridineCDCl₃145.5, 143.3, 133.9, 124.2, 114.1, 110.9, 106.6, 18.7, 14.5[2]
3-(1-(4-chlorophenyl))-2-phenylimidazo[1,2-a]pyridineCDCl₃145.11, 139.79, 131.10, 130.98, 127.52, 126.18, 123.86, 118.44, 117.78, 116.02, 115.73, 114.61[3]

Note: ¹³C NMR data for the specific carboxylic acid was not explicitly found in the provided search results. Data for related substituted imidazo[1,2-a]pyridines is presented for reference.

Mass Spectrometry (MS)

The mass of this compound is 162.15 g/mol .[4][5][6] High-resolution mass spectrometry provides a precise method for its identification.

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₆N₂O₂)[7]

Adductm/z
[M+H]⁺163.05020
[M+Na]⁺185.03214
[M-H]⁻161.03564
[M+NH₄]⁺180.07674
[M+K]⁺201.00608
Infrared (IR) Spectroscopy

Detailed experimental IR data for this compound was not found in the provided search results. However, a study on the parent imidazo[1,2-a]pyridine molecule provides insights into the characteristic vibrational modes of the core structure.[8] For the carboxylic acid derivative, one would expect to observe characteristic strong absorptions for the C=O stretching of the carboxyl group (typically around 1700-1725 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹).

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods. A common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by subsequent functional group manipulations.

General Synthesis of the Imidazo[1,2-a]pyridine Core

A widely employed method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of 2-aminopyridines with α-halogenated carbonyl compounds.[9] This reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.

A general procedure is as follows:

  • A solution of a substituted 2-aminopyridine is treated with an appropriate α-halocarbonyl compound (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent such as ethanol.[10]

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solvent is often removed under reduced pressure, and the residue is partitioned between an organic solvent (like ether) and water.

  • The organic layer is dried and concentrated to yield the crude product, which can then be purified by crystallization or chromatography.

Synthesis of this compound Derivatives

For the synthesis of the 3-carboxylic acid derivatives, a common precursor is the corresponding ethyl ester, such as ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.[11] The carboxylic acid can be obtained through the hydrolysis of this ester.

A general hydrolysis procedure is as follows:

  • The ethyl ester of the desired this compound is dissolved in a suitable solvent mixture, such as ethanol and water.

  • An aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added to the mixture.

  • The reaction is stirred, often at an elevated temperature, until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Workflow and Pathway Diagrams

To visualize the experimental process and the relationships between the components, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Aminopyridine + α-Halocarbonyl reaction Condensation/ Cyclization start->reaction intermediate Imidazo[1,2-a]pyridine Ester Intermediate reaction->intermediate hydrolysis Base Hydrolysis & Acidification intermediate->hydrolysis product Imidazo[1,2-a]pyridine -3-carboxylic Acid hydrolysis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of imidazo[1,2-a]pyridine-based compounds. The provided data and protocols, though focused on derivatives, offer a strong starting point for the synthesis and characterization of new molecules within this important class of heterocycles.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-property relationships, optimizing crystal packing for improved bioavailability, and designing novel derivatives with enhanced efficacy. This technical guide provides an in-depth analysis of the crystal structure of a representative derivative, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, offering valuable insights into the molecular geometry and intermolecular interactions that govern its crystalline form.

Molecular Structure and Conformation

The crystal structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined by single-crystal X-ray diffraction, revealing the precise spatial arrangement of its atoms. The imidazo[1,2-a]pyridine core is essentially planar, a common feature for such fused aromatic systems. The ethyl group at the 2-position and the ethyl carboxylate group at the 3-position are key substituents influencing the overall molecular conformation and crystal packing.

Crystallographic Data Summary

The following tables summarize the key crystallographic data and collection parameters for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. This quantitative data is essential for comparative analysis and computational modeling.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical formulaC₁₂H₁₄N₂O₂
Formula weight218.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.133(2) Å
b12.043(2) Å
c9.513(2) Å
α90°
β108.59(3)°
γ90°
Volume1099.3(4) ų
Z4
Calculated density1.318 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)464
Data collection and refinement
Theta range for data collection2.22 to 25.00°
Index ranges-12≤h≤11, -14≤k≤14, -11≤l≤11
Reflections collected8234
Independent reflections1938 [R(int) = 0.0276]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1938 / 0 / 145
Goodness-of-fit on F²1.041
Final R indices [I>2sigma(I)]R₁ = 0.0430, wR₂ = 0.1118
R indices (all data)R₁ = 0.0573, wR₂ = 0.1221
Largest diff. peak and hole0.208 and -0.194 e.Å⁻³

Table 2: Selected Bond Lengths (Å).

BondLength (Å)BondLength (Å)
O(1)-C(9)1.207(2)N(1)-C(8)1.381(2)
O(2)-C(9)1.336(2)N(2)-C(1)1.320(2)
O(2)-C(10)1.463(2)N(2)-C(8a)1.385(2)
N(1)-C(2)1.378(2)C(2)-C(3)1.372(2)
N(1)-C(8a)1.390(2)C(3)-C(9)1.442(2)

Table 3: Selected Bond Angles (°).

AtomsAngle (°)AtomsAngle (°)
C(9)-O(2)-C(10)116.33(14)C(2)-N(1)-C(8a)106.96(13)
C(2)-N(1)-C(8)131.06(14)C(1)-N(2)-C(8a)118.06(14)
C(8a)-N(1)-C(8)121.98(14)N(1)-C(2)-C(3)110.15(14)
O(1)-C(9)-O(2)123.71(16)O(1)-C(9)-C(3)125.12(16)
O(2)-C(9)-C(3)111.16(14)

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is dictated by a network of intermolecular interactions. In the case of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, the packing is primarily stabilized by weak C-H···O and C-H···N hydrogen bonds. These interactions, although individually weak, collectively contribute to the formation of a stable three-dimensional supramolecular architecture. The planarity of the imidazo[1,2-a]pyridine core also facilitates π-π stacking interactions between adjacent molecules, further reinforcing the crystal packing.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.

Synthesis and Crystallization

The synthesis of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step reaction sequence. A common route is the condensation of a substituted 2-aminopyridine with an appropriate β-keto ester.

General Synthetic Procedure:

  • A mixture of 2-aminopyridine and an ethyl α-haloacetoacetate derivative is refluxed in a suitable solvent, such as ethanol, to yield the corresponding imidazo[1,2-a]pyridine ester.

  • The crude product is then purified by column chromatography or recrystallization.

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector.

  • The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

  • X-ray diffraction data are collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • The collected data frames are processed for integration of reflection intensities, and corrections for Lorentz and polarization effects are applied. An empirical absorption correction may also be applied.

Structure Solution and Refinement:

  • The crystal structure is solved by direct methods using software packages such as SHELXS.

  • The structure is then refined by full-matrix least-squares on F² using software like SHELXL.

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Experimental Workflow and Molecular Interactions

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the key molecular interactions within the crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement crystallographic_tables Generation of Crystallographic Data Tables structure_refinement->crystallographic_tables interaction_analysis Analysis of Intermolecular Interactions structure_refinement->interaction_analysis final_structure Final Crystal Structure Model crystallographic_tables->final_structure interaction_analysis->final_structure

Figure 1: Experimental workflow for crystal structure analysis.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B IP_core_A Imidazo[1,2-a]pyridine Core Et_A Ethyl Group COOEt_A Ethyl Carboxylate pi_stack π-π Stacking IP_core_A->pi_stack H_bond C-H···O/N Hydrogen Bonds COOEt_A->H_bond IP_core_B Imidazo[1,2-a]pyridine Core Et_B Ethyl Group COOEt_B Ethyl Carboxylate H_bond->IP_core_B pi_stack->IP_core_B

Figure 2: Key intermolecular interactions.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative imidazo[1,2-a]pyridine derivative. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a foundational understanding for researchers in the field of medicinal chemistry and drug development. These insights into the solid-state structure are critical for rational drug design, polymorphism screening, and the development of new crystalline forms with optimized physicochemical properties. Further studies on a wider range of derivatives will continue to build a more complete picture of the structure-property landscape of this important class of heterocyclic compounds.

An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, including anti-inflammatory, anticancer, and antitubercular activities. This document details common synthetic methodologies, analytical characterization techniques, and explores the underlying biological pathways.

Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, often involving the condensation of a 2-aminopyridine derivative with a three-carbon component. One-pot multicomponent reactions and microwave-assisted organic synthesis (MAOS) have emerged as efficient methods for generating libraries of these compounds.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer an efficient route to imidazo[1,2-a]pyridine derivatives.[1][2] These reactions involve the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid.[3][4] This approach is highly valued for its atom economy and the ability to generate diverse structures in a single step.[1][2]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis provides a rapid and efficient method for preparing disubstituted this compound esters.[5] This technique typically involves the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates in a suitable solvent like ethanol under microwave irradiation.[5] The key advantages of MAOS include significantly reduced reaction times and often improved yields compared to conventional heating methods.

Classical Cyclization Reactions

Traditional methods for the synthesis of the imidazo[1,2-a]pyridine scaffold involve the reaction of 2-aminopyridines with α-halocarbonyl compounds.[6] For the synthesis of specific derivatives, such as 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid is a viable route.[7]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound Esters[5]
  • Reactant Mixture: In a microwave-safe vessel, combine 2-aminopyridine (1 equivalent), ethyl 2-halogenated acetoacetate (1 equivalent), and ethanol as the solvent.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 20-30 minutes.

  • Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified, often by column chromatography on silica gel, to yield the desired ethyl imidazo[1,2-a]pyridine-3-carboxylate derivative.

  • Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water.[5]

General Protocol for Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction[8]
  • Reactant Mixture: To a solution of the 2-aminopyridine (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add a catalytic amount of an acid such as p-toluenesulfonic acid.

  • Addition of Isocyanide: Stir the mixture at room temperature, then add the isocyanide (1 equivalent).

  • Reaction: Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Purification: The product is isolated and purified by standard methods, such as crystallization or column chromatography, to afford the 3-aminoimidazo[1,2-a]pyridine derivative.

Characterization Techniques

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. Characteristic signals in the 1H NMR spectrum include aromatic protons of the pyridine and substituted rings, as well as protons of the substituents on the imidazo[1,2-a]pyridine core.[6][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations.[9]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to further confirm the empirical formula of the compound.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound derivatives.

Compound IDR GroupYield (%)Melting Point (°C)Reference
1a -H85120-122[6]
1c 6-COOH73-[8]
1h 6-(3-formylphenyl)61-[8]
1j 6-(4-carbamoylphenyl)66-[8]
1k 6-(2-carboxyethyl)52-[8]

Table 1: Synthesis Yields of Selected this compound Derivatives.

Compound ID1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Reference
3c 10.28 (s, 1H, CONH), 8.86 (d, 1H), 7.56 (d, 1H), 7.37 (t, 1H), 7.01 (t, 1H), 2.52 (s, 3H), 2.33-2.60 (m, 2H), 2.21-2.31 (m, 2H), 1.4-1.78 (m, 6H)-270 (M+)[9]
1i 8.75 (s, 1H), 8.28 (t, 1H), 8.05 (d, 1H), 8.03 (d, 1H), 7.63–7.71 (m, 3H), 7.51 (s, 1H), 3.99 (dd, 1H), 3.70 (dt, 1H)--[8]
10a 8.37 (d, 1H), 8.15 - 8.04 (m, 3H), 7.89 (d, 1H), 7.68 - 7.62 (m, 1H), 7.24 (dd, 1H), 7.18 (dd, 1H), 7.09 (td, 1H)187.88, 145.11, 139.79, 131.10, 130.98, 127.52, 126.18, 123.86, 118.44, 117.78, 116.02, 115.73, 114.61-[6]

Table 2: Spectroscopic Data for Representative Imidazo[1,2-a]pyridine Derivatives.

Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity

Several derivatives have shown potent anti-inflammatory properties, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[10] Docking studies have indicated that these compounds can bind to the active sites of both COX-1 and COX-2.[10] The carboxylic acid moiety is often crucial for this activity.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a component of numerous compounds with demonstrated anticancer activity.[11] For instance, certain 3-aminoimidazo[1,2-a]pyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[3]

Antitubercular Activity

Derivatives of imidazo[1,2-a]pyridine-3-carboxamide have been identified as a promising new class of anti-tuberculosis agents.[5] Many of these compounds exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[5]

Visualizations

Synthesis_Workflow Start Starting Materials (2-Aminopyridine, Carbonyl Compound) Reaction Synthetic Method (e.g., MCR, MAOS) Start->Reaction Purification Purification (Chromatography, Crystallization) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivative Characterization->FinalProduct COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Imidazo[1,2-a]pyridine-3- carboxylic Acid Derivative Derivative->COX_Enzymes Inhibition Structure_Activity_Relationship Core Imidazo[1,2-a]pyridine Core C3 C3-Carboxylic Acid Moiety Core->C3 Substituents Substituents at other positions Core->Substituents Activity Biological Activity (Anti-inflammatory, Anticancer, etc.) C3->Activity Substituents->Activity

References

The Imidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The addition of a carboxylic acid moiety at the 3-position further enhances its potential for drug discovery by providing a key interaction point for various biological targets. This technical guide offers an in-depth overview of the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, including its synthesis, biological activities, and its role in the development of novel therapeutics, with a particular focus on anticancer agents.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several methodologies, with multicomponent reactions (MCRs) being a prominent and efficient approach.

Groebke-Blackburn-Bienaymé (GBB) Reaction

A widely utilized method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1] This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[1][2] The reaction can be catalyzed by various acids and performed under different conditions, including microwave irradiation, to afford the desired products in good yields.[3]

General Experimental Protocol for Groebke-Blackburn-Bienaymé Reaction:

A mixture of the 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.1 mmol), and the isocyanide (1.1 mmol) is prepared in a suitable solvent such as methanol or a methanol/dichloromethane mixture.[1][4] A catalytic amount of an acid catalyst, for instance, scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid, is added to the mixture.[5] The reaction is then stirred at room temperature or heated, depending on the specific substrates, until completion, which is monitored by thin-layer chromatography (TLC).[6] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

A significant area of research for this scaffold is in the development of novel anticancer agents. These compounds have been shown to inhibit various cancer cell lines through the modulation of key signaling pathways.

Many imidazo[1,2-a]pyridine derivatives exhibit potent inhibitory activity against various protein kinases, which are often dysregulated in cancer.[7]

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1 PI3Kα150[5]
5e FLT358[8]
5o FLT3-ITDSub-micromolar[8]
13k PI3Kα1.94[9]
24 FLT3Not specified[8]
35 PI3Kα150[5]
Compound 28 PDGFRβ18[10]
Compound 6 Tyk2 JH2>2000[11]
Compound 18a EGFR82000[12]
Compound 18o EGFR12300[12]

The anticancer potential of these compounds is further evidenced by their cytotoxic effects on a range of human cancer cell lines.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
12b Hep-2Laryngeal Carcinoma11[13]
HepG2Hepatocellular Carcinoma13[13]
MCF-7Breast Cancer11[13]
A375Skin Cancer11[13]
12 HT-29Colon Cancer4.15 ± 2.93[14]
14 B16F10Melanoma21.75 ± 0.81[14]
18 MCF-7Breast Cancer14.81 ± 0.20[15]
11 MCF-7Breast Cancer20.47 ± 0.10[15]
IP-5 HCC1937Breast Cancer45[16]
IP-6 HCC1937Breast Cancer47.7[16]
IP-7 HCC1937Breast Cancer79.6[16]
13k HCC827Non-small cell lung cancer0.09[9]
A549Non-small cell lung cancer0.18[9]
SH-SY5YNeuroblastoma0.25[9]
HELErythroid and leukocyte leukaemia0.43[9]
MCF-7Breast Cancer0.21[9]
3d MCF-7Breast Cancer43.4[17]
MDA-MB-231Breast Cancer35.9[17]
4d MCF-7Breast Cancer39.0[17]
MDA-MB-231Breast Cancer35.1[17]

Signaling Pathways in Cancer

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[18]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Imidazo[1,2-a]pyridine->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.
STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are crucial mediators of inflammation and are also implicated in cancer development and progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting these pathways.[19]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Gene Transcription Gene Transcription p-STAT3->Gene Transcription IKK IKK IκBα IκBα IKK->IκBα degradation NF-κB NF-κB IκBα->NF-κB NF-κB->Nucleus NF-κB->Gene Transcription Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->STAT3 Imidazo[1,2-a]pyridine->IKK

STAT3/NF-κB signaling pathway inhibition.

Experimental Protocols for Biological Evaluation

A systematic workflow is essential for the screening and evaluation of novel this compound derivatives as potential drug candidates.

General Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In_vitro_Screening In vitro Screening (e.g., MTT Assay) Compound Synthesis->In_vitro_Screening Determine_IC50 Determine IC50 Values In_vitro_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Determine_IC50->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound In_vivo_Studies In vivo Studies (Animal Models) Lead_Compound->In_vivo_Studies End End In_vivo_Studies->End

Workflow for anticancer drug screening.
Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[7]

Western Blot Analysis for PI3K/Akt and STAT3/NF-κB Pathways

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, including their phosphorylation status, which is indicative of pathway activation.

Protocol:

  • Culture and treat cancer cells with the test compound at desired concentrations for a specified time.[18][19]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18][19]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, STAT3, IκBα) overnight at 4°C.[18][19][20]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

  • Normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, particularly in the realm of anticancer research, makes it a focal point for medicinal chemists. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB underscores their potential for the development of targeted cancer therapies. Further exploration of the structure-activity relationships and mechanisms of action of this scaffold will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

Screening the Biological Activity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a carboxylic acid moiety at the 3-position, and its corresponding amide derivatives, has yielded compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of imidazo[1,2-a]pyridine-3-carboxylic acid and its analogs, with a focus on their anticancer, antituberculosis, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Activity Data

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[1]
Compound 6WM115 (Melanoma)12.3[1]
Compound 6HeLa (Cervical Cancer)15.8[1]
Compound 18MCF-7 (Breast Cancer)14.81 ± 0.20[2]
Compound 11MCF-7 (Breast Cancer)20.47 ± 0.10[2]
Compound 12HT-29 (Colon Cancer)4.15 ± 2.93[2]
Compound 18B16F10 (Melanoma)14.39 ± 0.04[2]
IP-5HCC1937 (Breast Cancer)45[3][4]
IP-6HCC1937 (Breast Cancer)47.7[3][4]
HS-104MCF-7 (Breast Cancer)1.2[3]
HS-106MCF-7 (Breast Cancer)< 10[3]
Compound 3dMCF-7 (Breast Cancer)43.4[5]
Compound 4dMCF-7 (Breast Cancer)39.0[5]
Compound 3dMDA-MB-231 (Breast Cancer)35.9[5]
Compound 4dMDA-MB-231 (Breast Cancer)35.1[5]
Experimental Protocols

a) Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

b) Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.[7][8][9]

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow_anticancer cluster_workflow Anticancer Activity Screening Workflow start Start: Imidazo[1,2-a]pyridine Derivatives cell_culture Cancer Cell Lines (e.g., MCF-7, A375, HT-29) start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis western_blot Western Blot for Protein Expression pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis data_analysis->western_blot If active end End: Lead Compound Identification data_analysis->end If inactive pathway_analysis->end

Anticancer activity screening workflow.

PI3K_Akt_mTOR_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits Compound->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Antituberculosis Activity

Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Quantitative Antituberculosis Activity Data

The minimum inhibitory concentration (MIC) is the primary measure of in vitro antitubercular activity.

Compound IDMtb StrainMIC (µM)Reference
Compound 1H37Rv (replicating)≤1[10][11][12]
Compound 1H37Rv (non-replicating)≤1[10][11][12]
Seven AnalogsMDR & XDR strains≤1[10][11][12]
MMV687254H37Rv1.56–3.125[13]
MMV687254MDR & XDR strains1.56–3.125[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of antibacterial compounds.[14][15][16][17]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have shown promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is used to quantify antiviral activity.

| Compound ID | Virus | Cell Line | EC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Compound 4a | HIV-1 | MT-4 | 82.02 |[18] | | Compound 4a | HIV-2 | MT-4 | 47.72 |[18] | | Compound 4 | HCMV | - | - |[19] | | Compound 15 | HCMV | - | - |[19] | | Compound 21 | HCMV | - | - |[19] |

Note: Specific EC50 values for compounds 4, 15, and 21 against HCMV were not provided in the abstract, but they were noted as "highly active."[19]

Experimental Protocol: Cell-Based Antiviral Assay
  • Cell Seeding: Seed host cells (e.g., MT-4 for HIV) in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the cells, followed by a predetermined amount of the virus.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 4-5 days for HIV).

  • Quantification of Viral Activity: Measure the extent of viral replication. For cytopathic viruses, this can be done using a cell viability assay (e.g., MTT). For non-cytopathic viruses, viral protein expression (e.g., p24 for HIV) can be quantified by ELISA.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, with some compounds modulating the STAT3/NF-κB signaling pathway.[20][21]

Experimental Protocol: Assessment of Anti-inflammatory Activity

a) NF-κB Activity Assay

  • Cell Treatment: Treat appropriate cells (e.g., macrophages or cancer cell lines like MDA-MB-231 and SKOV3) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compounds.[20][21]

  • Nuclear Extraction: Isolate nuclear extracts from the treated cells.

  • ELISA-based Assay: Use a commercial ELISA kit to measure the DNA binding activity of NF-κB (p65 subunit) in the nuclear extracts.

b) Western Blot for STAT3/NF-κB Pathway Proteins

  • Follow the general Western blot protocol described in the anticancer section, using primary antibodies against key proteins in this pathway, such as p-STAT3, STAT3, IκBα, and downstream targets like iNOS and COX-2.[20][21]

Visualization of the STAT3/NF-κB Signaling Pathway

STAT3_NFkB_pathway cluster_pathway STAT3/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammation gene transcription IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Nucleus translocates to Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK inhibits Compound->STAT3 inhibits phosphorylation

Modulation of the STAT3/NF-κB pathway.

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities. The information and protocols provided in this technical guide offer a framework for the systematic screening and evaluation of these compounds, paving the way for the discovery of novel therapeutic agents for cancer, tuberculosis, viral infections, and inflammatory diseases. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the potency and selectivity of these promising molecules.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Imidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid, exploring their potential therapeutic targets in oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the key molecular targets, quantitative activity data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Therapeutic Targets in Oncology

Derivatives of this compound have emerged as promising candidates for cancer therapy, targeting several critical pathways involved in tumor growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine-based compounds have demonstrated potent inhibitory activity against this pathway.[1]

Quantitative Data:

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
HS-106Breast Cancer0.01 - 10.0PI3K/mTOR[1]
IP-6Breast CancerNot SpecifiedPI3K/Akt/mTOR[1]
Compound 6Melanoma (A375, WM115), Cervical (HeLa)9.7 - 44.6Akt/mTOR[2]

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol outlines the procedure to assess the inhibitory effect of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway in cancer cells.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) in 6-well plates at a suitable density.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the test imidazo[1,2-a]pyridine compound for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Recommended antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR

      • Total mTOR

      • p53

      • p21

      • Cyclin B1

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p53 p53 Akt->p53 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes p21 p21 p53->p21 Activates G2M_Arrest G2/M Arrest p21->G2M_Arrest Induces Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation and cancer. Their constitutive activation promotes tumor cell proliferation, survival, and angiogenesis. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to modulate this pathway.[3]

Experimental Protocol: Analysis of STAT3/NF-κB Signaling

This protocol describes methods to evaluate the effect of imidazo[1,2-a]pyridine derivatives on the STAT3/NF-κB pathway.

  • Cell Culture and Treatment:

    • Culture breast (MDA-MB-231) or ovarian (SKOV3) cancer cells.

    • Treat cells with the imidazo[1,2-a]pyridine derivative (e.g., MIA) with or without an inflammatory stimulus like lipopolysaccharide (LPS) or Interleukin-6 (IL-6).

  • NF-κB DNA Binding Activity Assay (ELISA-based):

    • Extract nuclear proteins from treated and control cells.

    • Use a commercial NF-κB p65 transcription factor assay kit to measure the DNA binding activity of NF-κB in the nuclear extracts according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Perform western blotting as described in section 1.1.

    • Use primary antibodies against:

      • Phospho-STAT3

      • Total STAT3

      • IκBα

      • Bax

      • Bcl-2

  • Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

    • Isolate total RNA from treated and control cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers for target genes such as COX-2 and iNOS.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Signaling Pathway Diagram:

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus Translocates GeneExpression Gene Expression (COX-2, iNOS, Bcl-2) Nucleus->GeneExpression Regulates Apoptosis Apoptosis GeneExpression->Apoptosis Inhibits Bcl-2 Bax Bax Bax->Apoptosis Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->pSTAT3 Inhibition Imidazopyridine->IKK Inhibition Imidazopyridine->Bax Upregulates

Caption: STAT3/NF-κB signaling pathway and modulation by the imidazo[1,2-a]pyridine derivative MIA.

Other Anticancer Targets
  • KRAS G12C: Certain imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in several intractable cancers.[4]

  • Rab Geranylgeranyl Transferase (RGGT): This enzyme is responsible for the post-translational modification of Rab GTPases, which are crucial for vesicular trafficking. Inhibition of RGGT can disrupt cancer cell function.[5]

Therapeutic Targets in Tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have shown significant promise as antituberculosis agents.

QcrB (Ubiquinol Cytochrome c Reductase subunit b)

QcrB is a subunit of the cytochrome bcc complex, a key component of the electron transport chain in Mycobacterium tuberculosis (Mtb). Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death.[6][7]

Quantitative Data:

Compound ClassMtb StrainMIC90 (µM)TargetReference
Imidazo[1,2-a]pyridine-3-carboxamidesDrug-Susceptible Mtb≤0.006QcrB[6][7]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Susceptible Mtb0.069 - 0.174QcrB[6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

    • Growth can be assessed visually or by using a resazurin microtiter assay, where a color change from blue to pink indicates bacterial viability.

Glutamine Synthetase (MtGS)

Glutamine synthetase is an essential enzyme in the nitrogen metabolism of Mtb. Its inhibition disrupts the synthesis of glutamine, a crucial amino acid for bacterial survival.[6]

Quantitative Data:

Compound IDTargetIC50 (µM)Reference
31 (3-amino-imidazo[1,2-a]-pyridine derivative)MtGS1.6[6]

Anti-inflammatory Targets

Imidazo[1,2-a]pyridine carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data:

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)COX-2Not specifiedPreferential for COX-2[8]
Imidazo[1,2-a]pyridine derivatives (general)COX-20.07 - 0.1857 - 217[9]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period at 37°C.

    • Stop the reaction.

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification & Structural Analysis (NMR, MS) Synthesis->Purification EnzymeAssay Enzymatic Assays (e.g., COX, MtGS, RGGT) Purification->EnzymeAssay CellAssay Cell-based Assays (e.g., Cytotoxicity, Proliferation) Purification->CellAssay MICAssay Antimicrobial Assays (e.g., MIC for Mtb) Purification->MICAssay LeadOpt Lead Optimization EnzymeAssay->LeadOpt CellAssay->LeadOpt MICAssay->LeadOpt WesternBlot Western Blotting (Signaling Pathways) AnimalModel Animal Models (e.g., Xenograft, Infection) WesternBlot->AnimalModel qPCR qPCR (Gene Expression) qPCR->AnimalModel Docking Molecular Docking Docking->LeadOpt Toxicity Toxicity Studies AnimalModel->Toxicity LeadOpt->WesternBlot LeadOpt->qPCR LeadOpt->Docking

Caption: A general experimental workflow for the discovery and development of imidazo[1,2-a]pyridine-based therapeutic agents.

This guide provides a foundational understanding of the therapeutic potential of this compound derivatives. The diverse range of molecular targets highlights the versatility of this scaffold in addressing various diseases. The provided experimental protocols serve as a starting point for researchers to further investigate the mechanisms of action and advance these promising compounds through the drug discovery pipeline.

References

A Technical Guide to the Synthetic Methodologies of Imidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a carboxylic acid group at the 3-position can significantly influence the molecule's physicochemical properties and biological activity, making the development of efficient synthetic routes to Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives a key area of research.

This technical guide provides an in-depth review of the core synthetic methodologies for constructing this important scaffold, with a focus on data presentation, detailed experimental protocols, and visual representations of the reaction pathways.

Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3][4] For the synthesis of 3-carboxylic acid derivatives, α-halopyruvates or related esters are commonly employed. The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system.

G cluster_reactants Reactants cluster_products Products aminopyridine 2-Aminopyridine reagents 1. Reflux (e.g., Ethanol) 2. Hydrolysis (e.g., LiOH) aminopyridine->reagents halopyruvate Ethyl Bromopyruvate halopyruvate->reagents ester Imidazo[1,2-a]pyridine-3-carboxylate acid This compound ester->acid Hydrolysis reagents->ester G cluster_reactants Reactants aminopyridine 2-Aminopyridine catalyst Lewis Acid (e.g., Yb(OTf)3) Solvent, Heat aminopyridine->catalyst aldehyde Aldehyde aldehyde->catalyst isocyanide Isocyanide isocyanide->catalyst product 3-Amino-Imidazo[1,2-a]pyridine catalyst->product G cluster_reactants Reactants cluster_products Product aminopyridine 2-Aminopyridine reagents Step 1: I₂, Neat, 110°C Step 2: NaOH(aq), 100°C aminopyridine->reagents acetophenone Acetophenone acetophenone->reagents product 2-Aryl-Imidazo[1,2-a]pyridine reagents->product G cluster_reactants Reactants aminopyridine 2-Aminopyridine catalyst CuI Co-catalyst (e.g., NaHSO₄·SiO₂) Oxidant (e.g., Air) aminopyridine->catalyst alkyne Terminal Alkyne alkyne->catalyst aldehyde Aldehyde aldehyde->catalyst product Imidazo[1,2-a]pyridine catalyst->product

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. This scaffold is a core component in several commercially available drugs.[1] Specifically, derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid serve as crucial intermediates in the synthesis of novel therapeutic agents, including potent anti-tuberculosis agents active against multidrug-resistant strains.[2][3] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and often higher-yielding routes to these valuable compounds.[2][4][5][6]

This document provides a detailed protocol for the two-step, microwave-assisted synthesis of this compound. The first step involves the microwave-mediated condensation of a 2-aminopyridine with an ethyl 2-haloacetoacetate to form the corresponding ethyl ester. The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid product.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

This procedure outlines the efficient synthesis of the ester intermediate using microwave irradiation. The reaction is a condensation between a 2-aminopyridine and an ethyl 2-halogenated acetoacetate.[2][4]

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate or Ethyl 2-bromoacetoacetate

  • Ethanol (Absolute)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-aminopyridine (1.0 mmol), ethyl 2-halogenated acetoacetate (1.1 mmol), and absolute ethanol (3-5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 20-30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography to obtain the pure ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

This protocol describes the conversion of the synthesized ester into the target carboxylic acid.

Materials:

  • Ethyl imidazo[1,2-a]pyridine-3-carboxylate (from Step 1)

  • Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol) in a mixture of ethanol and water.

  • Add lithium hydroxide (2.0-3.0 mmol) to the solution.

  • Stir the mixture at room temperature or gently heat to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes typical reaction conditions for the microwave-assisted synthesis of various disubstituted this compound esters, which are the precursors to the target acid.[2][4]

Entry2-Aminopyridine DerivativeEthyl 2-haloacetoacetateTemperature (°C)Time (min)Yield (%)
12-AminopyridineEthyl 2-chloroacetoacetate1202075-85
22-Amino-5-methylpyridineEthyl 2-chloroacetoacetate1202080-90
32-Amino-4-methylpyridineEthyl 2-bromoacetoacetate1203070-80
42-Amino-6-methylpyridineEthyl 2-chloroacetoacetate1203072-82

Note: Yields are representative and may vary based on specific substrates and purification efficiency.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Microwave-Assisted Esterification cluster_step2 Step 2: Hydrolysis reagents1 2-Aminopyridine + Ethyl 2-haloacetoacetate microwave Microwave Irradiation 120°C, 20-30 min reagents1->microwave reagents2 LiOH, EtOH/H2O solvent1 Ethanol solvent1->microwave purification1 Evaporation & Column Chromatography microwave->purification1 product1 Ethyl Imidazo[1,2-a]pyridine -3-carboxylate purification1->product1 acidification Acidification (HCl) product1->reagents2 Proceed to Hydrolysis filtration Filtration & Drying acidification->filtration product2 Imidazo[1,2-a]pyridine -3-carboxylic acid filtration->product2

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid via Multi-component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid, a key scaffold in medicinal chemistry. The primary focus is on a highly efficient two-component microwave-assisted synthesis of the corresponding ester, which is a direct precursor to the target carboxylic acid. While classic three-component reactions like the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are central to the synthesis of the broader imidazo[1,2-a]pyridine class, direct formation of the 3-carboxylic acid derivative via these methods is less common. Therefore, we present a robust and scalable microwave-assisted method.

I. Overview of Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through multi-component reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and structural diversity. The Groebke-Blackburn-Bienaymé reaction (GBBR), a variant of the Ugi reaction, is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][2] However, for the direct synthesis of this compound, a more direct and efficient approach involves a two-component condensation followed by hydrolysis.

II. Microwave-Assisted Synthesis of this compound Esters

A novel and efficient method for the synthesis of disubstituted this compound esters (IPCEs) utilizes microwave-assisted organic synthesis (MAOS).[3] This approach involves the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates. The resulting esters can be readily hydrolyzed to the desired carboxylic acids.[3][4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various disubstituted this compound esters under microwave irradiation.

Entry2-AminopyridineEthyl 2-halogenated acetoacetateTemp. (°C)Time (min)Yield (%)Reference
12-aminopyridineethyl 2-chloroacetoacetate12020not specified[3]
22-amino-3-methylpyridineethyl 2-chloroacetoacetate12020not specified[3]
32-amino-4-methylpyridineethyl 2-chloroacetoacetate12020not specified[3]
42-amino-5-methylpyridineethyl 2-chloroacetoacetate12020not specified[3]
52-amino-6-methylpyridineethyl 2-chloroacetoacetate12020not specified[3]
62-amino-5-chloropyridineethyl 2-chloroacetoacetate12030not specified[3]
72-amino-5-bromopyridineethyl 2-chloroacetoacetate12030not specified[3]
82-amino-5-nitropyridineethyl 2-chloroacetoacetate12030not specified[3]
92-aminopyridineethyl 2-chloro-3-oxopentanoate12020not specified[3]
102-aminopyridineethyl 2-chloro-3-oxo-3-phenylpropanoate12020not specified[3]
112-amino-3-chloropyridineethyl 2-chloroacetoacetate12030not specified[3]
Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Typical Procedure) [3]

  • Reaction Setup: In a 35-mL microwave process vial, combine 2-aminopyridine (1.08 g, 10 mmol), ethyl 2-chloroacetoacetate (1.64 g, 10 mmol), and ethanol (20 mL).

  • Microwave Irradiation: Stir the reaction mixture in a microwave reactor for 20 minutes at 120 °C.

  • Workup: After cooling to room temperature, pour the mixture into cold water (100 mL) and stir for an additional hour.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate to 2-methylthis compound [4]

  • Reaction Setup: Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and an aqueous solution of lithium hydroxide (LiOH).

  • Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating until the ester is completely consumed (monitor by TLC).

  • Workup: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to yield 2-methylthis compound.

III. Visualization of Workflows and Mechanisms

Experimental Workflow for Microwave-Assisted Synthesis

experimental_workflow reagents 2-Aminopyridine + Ethyl 2-halogenated acetoacetate in Ethanol microwave Microwave Irradiation (120 °C, 20-30 min) reagents->microwave workup Quench with Water Stir for 1h microwave->workup filtration Filtration workup->filtration purification Recrystallization filtration->purification product Ethyl Imidazo[1,2-a]pyridine- 3-carboxylate purification->product

Caption: Workflow for the microwave-assisted synthesis of Imidazo[1,2-a]pyridine-3-carboxylate esters.

General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

reaction_scheme cluster_reagents Reactants cluster_reaction Multi-component Reaction cluster_product Product aminopyridine 2-Aminopyridine mcr Condensation/ Cyclization aminopyridine->mcr carbonyl α-Haloketone/ Aldehyde carbonyl->mcr isocyanide Isocyanide (for GBB/Ugi) isocyanide->mcr (GBB/Ugi) imidazopyridine Imidazo[1,2-a]pyridine Scaffold mcr->imidazopyridine

Caption: Generalized multi-component reaction pathway to the Imidazo[1,2-a]pyridine core.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of imidazo[1,2-a]pyridine-3-carboxylic acid, in particular, have garnered significant attention for their potential as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, most notably the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a summary of their anticancer activity, key signaling pathways, and detailed protocols for their synthesis and evaluation.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[1][2]
IP-6 HCC1937 (Breast Cancer)47.7[1][2]
IP-7 HCC1937 (Breast Cancer)79.6[1][2]
Compound 18 MCF-7 (Breast Cancer)9.60 ± 3.09[3]
Compound 16 HT-29 (Colon Cancer)12.98 ± 0.40[3]
Compound 16 B16F10 (Melanoma)27.54 ± 1.26[3]
Compound 18 MCF-7 (Breast Cancer)14.81 ± 0.20[4]
Compound 11 MCF-7 (Breast Cancer)20.47 ± 0.10[4]
Compound 12 MCF-7 (Breast Cancer)30.88 ± 14.44[4]
Compound 12 B16F10 (Melanoma)64.81 ± 15.78[4]
Compound 13 MCF-7 (Breast Cancer)66.48 ± 37.87[4]
Compound 13 B16F10 (Melanoma)197.06 ± 14.42[4]
15d, 17e, 18c, 18h, 18i A375P (Melanoma)< 0.06[5]

Signaling Pathways and Mechanisms of Action

A predominant mechanism of action for many anticancer imidazo[1,2-a]pyridine analogs is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine-based compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[6][9] Additionally, some analogs have been found to induce the extrinsic apoptosis pathway and modulate other critical signaling pathways such as the STAT3/NF-κB pathway.[1][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p53 p53 Akt->p53 Inhibition Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine analogs.

Experimental Protocols

I. Synthesis of this compound Analogs

A common and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines is the one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[3][4]

Materials:

  • 2-aminopyridine (or substituted derivative)

  • Aldehyde (variously substituted)

  • Isocyanide (e.g., 4-chlorophenyl isocyanide)

  • Catalyst (e.g., p-toluenesulfonic acid or scandium triflate)

  • Solvent (e.g., Methanol:Dichloromethane 1:1 mixture)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Protocol:

  • To a solution of 2-aminopyridine (1.0 mmol) and the respective aldehyde (1.0 mmol) in the chosen solvent (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Stir the reaction mixture at 50 °C for 1 hour to facilitate the formation of the imine intermediate.

  • To the resulting mixture, add the isocyanide (1.0 mmol) and continue stirring at 50 °C for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[4]

Synthesis_Workflow cluster_synthesis One-Pot Synthesis (GBB-3CR) cluster_purification Purification & Characterization Reactants 2-Aminopyridine + Aldehyde + Isocyanide Reaction Reaction (Catalyst, Solvent, Heat) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Flash Chromatography Crude->Purification Characterization NMR, Mass Spectrometry Purification->Characterization PureProduct Pure Imidazo[1,2-a]pyridine Analog Characterization->PureProduct

References

The Potential of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives in Anti-Inflammatory Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among its derivatives, those incorporating a carboxylic acid moiety at the 3-position have garnered significant attention for their potent anti-inflammatory properties. These compounds have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2) and modulators of key inflammatory signaling pathways, offering a potential new class of therapeutic agents for inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the development of anti-inflammatory drugs based on the imidazo[1,2-a]pyridine-3-carboxylic acid core.

Application Notes

This compound derivatives have been investigated for their ability to mitigate inflammatory responses both in vitro and in vivo. Their primary mechanism of action is often attributed to the inhibition of the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.[1][2][3][4] Furthermore, studies have indicated that these compounds can modulate crucial inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways.[5] This multi-faceted approach to dampening inflammation makes them attractive candidates for further development.

Quantitative Data Summary

The following tables summarize the in vitro COX inhibitory activity of various imidazo[1,2-a]pyridine derivatives. These data highlight the potency and selectivity of these compounds, providing a basis for structure-activity relationship (SAR) studies and lead optimization.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)21.89.22.37[1]
Imidazo[1,2-a]pyridine derivative (6f)-0.07-0.18 (range)57-217 (range)[4][5]
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)-0.05-[2]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)-Preferential Inhibition-[3]
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)---[3]

Note: '-' indicates data not available in the cited source. The selectivity index is a key parameter for identifying compounds with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This widely used animal model assesses the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Test compound (imidazo[1,2-a]pyridine derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (various doses).

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In separate wells of a 96-well plate, pre-incubate COX-1 or COX-2 enzyme with the test compound or vehicle for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.

Protocol 3: LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages (In Vitro Anti-inflammatory Assay)

This cell-based assay evaluates the effect of a compound on the production of inflammatory mediators like nitric oxide (NO) and PGE2.[6][7][8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent for NO measurement

  • ELISA kit for PGE2 measurement

  • MTT assay kit for cell viability

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.

  • Prostaglandin E2 (PGE2) Measurement:

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a commercial ELISA kit following the manufacturer's protocol.

  • Cell Viability:

    • Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

Protocol 4: Western Blot Analysis of NF-κB and STAT3 Signaling Pathways

This protocol allows for the investigation of the molecular mechanism of action of the test compounds on key inflammatory signaling pathways.[10][11][12][13][14]

Materials:

  • RAW 264.7 cells or other relevant cell lines

  • LPS

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-STAT3, anti-STAT3, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed and treat cells with the test compound and/or LPS as described in Protocol 3.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the effect of the test compound on the phosphorylation and expression of the target proteins.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the anti-inflammatory drug development of this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα:e->NFκB:w Inhibits pIκBα p-IκBα NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation Proteasome Proteasome pIκBα->Proteasome Degradation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFκB_n->Genes Induces Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Genes Target Genes (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Genes Induces Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->JAK Inhibits

Caption: STAT3 signaling pathway and its modulation by Imidazo[1,2-a]pyridine derivatives.

G start Compound Synthesis (this compound derivatives) in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cell_assay Cell-based Assays (LPS-stimulated Macrophages) in_vitro->cell_assay in_vivo In Vivo Efficacy in_vitro->in_vivo Active Compounds mechanism Mechanism of Action Studies cell_assay->mechanism western_blot Western Blot (NF-κB, STAT3 pathways) mechanism->western_blot paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious & Safe Compounds

Caption: Experimental workflow for the development of Imidazo[1,2-a]pyridine-based anti-inflammatory drugs.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-3-carboxylic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives as potent kinase inhibitors for cancer research and drug development. The included protocols offer detailed methodologies for the synthesis and biological evaluation of these compounds.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. This document focuses on this compound and its analogs as a promising class of kinase inhibitors.

Data Presentation

The following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
PI3K Inhibitors
Thiazole DerivativePI3Kα2.8[1]
1,2,4-Oxadiazole DerivativePI3Kα2[1]
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα670[1]
Optimized Pyrazole DerivativePI3Kα1.8
Compound 35PI3Kα150
Aurora Kinase Inhibitors
Imidazo-[1,2-a]-pyrazine (1)Aurora A/B250[2]
SCH 1473759 (12k)Aurora A0.02 (Kd)[2]
SCH 1473759 (12k)Aurora B0.03 (Kd)[2]
CDK Inhibitors
LB-1CDK99.22
LB-8CDK95.25
LB-10CDK93.56
c-KIT Inhibitors
A84c-KIT (V654A)2.8
A252c-KIT (V654A)2.2
A242c-KIT (V654A)1.1
Other Kinase Inhibitors
Compound 4cDYRK1A2600
Compound 4cCLK1700
Compound 22ec-Met3.9
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference
Thiazole DerivativeA375Melanoma0.14[1]
Thiazole DerivativeHeLaCervical Cancer0.21[1]
Compound 6A375Melanoma<12[1]
Compound 6WM115Melanoma<12[1]
Compound 6HeLaCervical Cancer9.7 - 44.6[1]
IP-5HCC1937Breast Cancer45[3][4]
IP-6HCC1937Breast Cancer47.7[3][4]
IP-7HCC1937Breast Cancer79.6[3][4]
Compound 12HT-29Colon Cancer4.15
Compound 18MCF-7Breast Cancer14.81
Compound 18B16F10Melanoma14.39
Compound 35T47DBreast Cancer7.9
Compound 35MCF-7Breast Cancer9.4
A84GIST 430/654GIST0.048
A100GIST 430/654GIST0.038
A252GIST 430/654GIST0.047
LB-1HCT116Colorectal Cancer0.92
15d, 17e, 18c, 18h, 18iA375PMelanoma<0.06

Signaling Pathway and Mechanism of Action

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers. By inhibiting PI3K, these compounds prevent the phosphorylation and activation of downstream effectors such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Imidazo[1,2-a]pyridine -3-carboxylic acid Derivatives Inhibitor->PI3K Inhibition p53 p53 Inhibitor->p53 Activates p21 p21 p53->p21 Activation G2_M_Arrest G2/M Cell Cycle Arrest p21->G2_M_Arrest Induces

PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon synthons. The following is a representative protocol.

Synthesis_Workflow Start 2-Aminopyridine + Ethyl Bromopyruvate Reaction1 Cyclization (Reflux in Ethanol) Start->Reaction1 Intermediate Ethyl imidazo[1,2-a]pyridine -3-carboxylate Reaction1->Intermediate Reaction2 Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate->Reaction2 Product Imidazo[1,2-a]pyridine -3-carboxylic acid Reaction2->Product Purification Purification (Crystallization/ Chromatography) Product->Purification

General synthetic workflow for this compound.

Materials:

  • Substituted 2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the substituted 2-aminopyridine in ethanol. Add ethyl bromopyruvate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl imidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow Prep_Inhibitor Prepare serial dilutions of inhibitor in DMSO Add_Inhibitor Add inhibitor/DMSO to 384-well plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add kinase and substrate solution Add_Inhibitor->Add_Enzyme Incubate1 Incubate at RT Add_Enzyme->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at RT Add_ATP->Incubate2 Add_Detection Add Kinase-Glo® reagent Incubate2->Add_Detection Incubate3 Incubate at RT Add_Detection->Incubate3 Readout Measure luminescence Incubate3->Readout Analysis Calculate IC50 Readout->Analysis

Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (imidazo[1,2-a]pyridine derivative)

  • DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • In a 384-well plate, add the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Add the kinase and substrate solution to each well.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the imidazo[1,2-a]pyridine derivatives on cancer cell lines.

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_Compound Treat cells with serial dilutions of compound Incubate1->Add_Compound Incubate2 Incubate for 48-72 hours Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate3->Add_Solubilizer Incubate4 Incubate to dissolve formazan crystals Add_Solubilizer->Incubate4 Readout Measure absorbance at ~570 nm Incubate4->Readout Analysis Calculate IC50 Readout->Analysis

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol is for the detection of changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with an imidazo[1,2-a]pyridine derivative.

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with the test compound for the desired time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

References

Application Notes and Protocols for Cell-Based Assays of Imidazo[1,2-a]pyridine-3-carboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activities of Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives using various cell-based assays. The protocols are intended to guide researchers in the screening and characterization of these compounds for potential therapeutic applications.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by affecting cell viability, proliferation, and inducing apoptosis.[1][2][3][4] Cell-based assays are crucial for evaluating the cytotoxic and antiproliferative effects of these compounds.

Data Presentation: Anticancer Activity
Compound/DerivativeCell LineAssayIC50 ValueReference
Imidazo[1,2-a]pyridine derivatives (6d, 6i)HepG2 (human liver carcinoma)BrdU cell proliferation assayNot specified[1]
Imidazo[1,2-a]pyridine derivatives (IP-5)HCC1937 (breast cancer)MTT assay45µM[2]
Imidazo[1,2-a]pyridine derivatives (IP-6)HCC1937 (breast cancer)MTT assay47.7µM[2]
Imidazo[1,2-a]pyridine derivatives (IP-7)HCC1937 (breast cancer)MTT assay79.6µM[2]
Imidazo[1,2-a]pyridine hybrid (HB9)A549 (lung cancer)Not specified50.56 μM[3]
Imidazo[1,2-a]pyridine hybrid (HB10)HepG2 (liver carcinoma)Not specified51.52 μM[3]
Imidazo[1,2-a]pyridine derivative (Compound C)MCF7 (breast cancer)MTT assayNot specified (highest binding energy -9.207 kcal/mol)[4]
Imidazo[1,2-a]pyridine derivativeT47D (breast cancer)PI3Kα inhibition>10 µM[5]
Experimental Protocols: Anticancer Assays

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Materials:

    • Imidazo[1,2-a]pyridine compounds

    • Cancer cell lines (e.g., HCC1937, A549, HepG2, MCF7)[1][2][3][4]

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compounds and incubate for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Western Blot Analysis for Apoptosis and Cell Cycle Markers

Western blotting is used to detect specific proteins in a sample to understand the mechanism of action, such as the induction of apoptosis or cell cycle arrest.[2][6]

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., p53, p21, Bax, Cyclin D1, Akt)[2][6]

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Visualization: Anticancer Workflow and Signaling

cluster_workflow Anticancer Assay Workflow cluster_assays Cell-Based Assays cluster_pathway Apoptosis & Cell Cycle Arrest Pathway start Seed Cancer Cells in 96-well Plate treat Treat with Imidazo[1,2-a]pyridine Compounds start->treat inc24 Incubate for 24-72h treat->inc24 mtt MTT Assay inc24->mtt wb Western Blot inc24->wb fcm Flow Cytometry inc24->fcm compound Imidazo[1,2-a]pyridine akt Akt compound->akt inhibits p53 p53 compound->p53 activates akt->p53 cyclinD1 Cyclin D1 akt->cyclinD1 p21 p21 p53->p21 bax Bax p53->bax arrest Cell Cycle Arrest (G0/G1, G2/M) p21->arrest apoptosis Apoptosis bax->apoptosis cyclinD1->arrest

Caption: Workflow for anticancer activity screening and a simplified signaling pathway.

Anti-inflammatory Activity

Derivatives of Imidazo[1,2-a]pyridine have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.[7][8][9]

Data Presentation: Anti-inflammatory Activity
Compound/DerivativeCell LineAssayEffectReference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a]pyridin-3-amine (MIA)MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer)ELISAReduced levels of inflammatory cytokines, suppressed NF-κB activity[7][8]
MIAMDA-MB-231, SKOV3Real-time PCR, Griess testReduced expression of COX-2 and iNOS, reduced nitrite production[8]
MIAMDA-MB-231, SKOV3Western BlotIncreased IκBα and BAX expression, suppressed STAT3 phosphorylation and Bcl-2 expression[8]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)In vitroCOX inhibition assayPreferentially inhibited COX-2[9]
Experimental Protocols: Anti-inflammatory Assays

1. ELISA for Inflammatory Cytokines

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the levels of inflammatory cytokines (e.g., IL-6) in cell culture supernatants.[7]

  • Materials:

    • Cell culture supernatants from treated and untreated cells

    • ELISA kit for the specific cytokine of interest (e.g., human IL-6)

    • Microplate reader

  • Protocol:

    • Coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add the detection antibody.

    • Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the wells and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration from the standard curve.

2. Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of genes involved in inflammation, such as COX-2 and iNOS.[8]

  • Materials:

    • RNA extracted from treated and untreated cells

    • cDNA synthesis kit

    • qPCR primers for target genes (COX-2, iNOS) and a housekeeping gene (e.g., GAPDH)

    • SYBR Green or TaqMan qPCR master mix

    • Real-time PCR instrument

  • Protocol:

    • Extract total RNA from cells and reverse transcribe it into cDNA.

    • Set up the qPCR reaction with primers, cDNA, and master mix.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Visualization: Anti-inflammatory Signaling Pathway

cluster_pathway STAT3/NF-κB Anti-inflammatory Pathway compound Imidazo[1,2-a]pyridine Derivative (MIA) p_stat3 p-STAT3 compound->p_stat3 inhibits phosphorylation nfkb NF-κB compound->nfkb inhibits activity ikba IκBα compound->ikba increases expression stat3 STAT3 stat3->p_stat3 inos iNOS p_stat3->inos cox2 COX-2 p_stat3->cox2 cytokines Inflammatory Cytokines (e.g., IL-6) p_stat3->cytokines nfkb->inos nfkb->cox2 nfkb->cytokines ikba->nfkb cluster_workflow Antibacterial Screening Workflow cluster_disc Disc Diffusion Assay cluster_mic MIC Determination start Prepare Bacterial Inoculum spread Spread Inoculum on Agar Plate start->spread serial_dilute Serial Dilution of Compound in 96-well Plate start->serial_dilute place_disc Place Compound-impregnated Discs spread->place_disc incubate_disc Incubate 18-24h place_disc->incubate_disc measure_zone Measure Zone of Inhibition incubate_disc->measure_zone add_inoculum Add Inoculum to Wells serial_dilute->add_inoculum incubate_mic Incubate 18-24h add_inoculum->incubate_mic determine_mic Determine MIC (Visual Inspection) incubate_mic->determine_mic

References

In Vivo Evaluation of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives across various therapeutic areas, including antitubercular, anti-inflammatory, and anticancer applications. The protocols are based on established methodologies to ensure reproducibility and relevance for preclinical research.

Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of potent antitubercular agents, demonstrating efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data of representative imidazo[1,2-a]pyridine-3-carboxamide derivatives in murine models.

Table 1: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamides in Mice

CompoundDose and RouteCmax (µg/mL)Tmax (h)Half-life (t½) (h)AUC (µg·h/mL)Bioavailability (%)
Compound 133 mg/kg PO0.24.0>123.1ND
1 mg/kg IV0.80.1>122.5-
Compound 183 mg/kg PO0.32.0>124.2ND
1 mg/kg IV1.10.1>122.0-
ND-0975930 mg/kg PO2.9ND20.1NDND
Q203 (IPA-50)10 mg/kg PONDNDNDHigh Exposure90.7

ND = Not Determined. Data compiled from multiple sources.[1][2]

Table 2: In Vivo Efficacy of Imidazo[1,2-a]pyridine-3-carboxamides in a Murine Tuberculosis Model

CompoundDose and RegimenDurationOrganLog10 CFU Reduction vs. Untreated
ND-0975930 mg/kg, once daily, 6 days/week4 weeksLungsSignificant
SpleensSignificant
Q203 (IPA-50)10 mg/kg, once dailyNDLungs3.13

ND = Not Determined.[1]

Experimental Protocols

This protocol outlines the procedure for evaluating the in vivo efficacy of imidazo[1,2-a]pyridine derivatives against an established Mycobacterium tuberculosis infection in mice.

1. Animal and Bacterial Strains:

  • Mouse Strain: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Mycobacterium tuberculosis Strain: The H37Rv or Erdman strain is typically used for these studies. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

2. Infection Procedure (Low-Dose Aerosol Model):

  • Prepare a single-cell suspension of M. tuberculosis in phosphate-buffered saline (PBS).

  • Use a calibrated aerosol exposure system (e.g., Glas-Col) to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.

  • Confirm the initial bacterial load in the lungs of a subset of mice one day post-infection.

3. Treatment Regimen:

  • Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.

  • Randomly assign mice to treatment groups:

    • Untreated Control

    • Vehicle Control

    • Test Compound (at various doses)

    • Positive Control (e.g., Isoniazid at 25 mg/kg)

  • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer via oral gavage, typically 5-6 days per week.

  • The treatment duration is generally 4 weeks for assessing bactericidal activity.

4. Endpoint Analysis (CFU Enumeration):

  • At the end of the treatment period, humanely euthanize the mice.

  • Aseptically harvest the lungs and spleen.

  • Homogenize each organ in a sterile tube containing PBS.

  • Prepare 10-fold serial dilutions of the tissue homogenate and plate on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colonies to determine the CFU per organ. Data is typically log-transformed for analysis.

This protocol describes the procedure for determining the pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives in mice.

1. Animal Model:

  • Use male CD-1 or BALB/c mice.

2. Drug Administration:

  • Oral (PO): Administer the compound, formulated in a suitable vehicle, by oral gavage at a specific dose (e.g., 3 mg/kg or 10 mg/kg).

  • Intravenous (IV): Administer the compound, dissolved in a suitable vehicle, via the tail vein at a specific dose (e.g., 1 mg/kg).

3. Sample Collection:

  • Collect blood samples (e.g., via retro-orbital bleeding or tail snip) at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC.

Visualizations

experimental_workflow_tb cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis bact_prep M. tuberculosis Culture aerosol Low-Dose Aerosol Infection bact_prep->aerosol animal_prep Acclimatize Mice animal_prep->aerosol grouping Group Allocation aerosol->grouping treatment Daily Oral Gavage grouping->treatment harvest Harvest Lungs & Spleen treatment->harvest homogenize Tissue Homogenization harvest->homogenize plating Serial Dilution & Plating homogenize->plating cfu CFU Enumeration plating->cfu

Caption: Workflow for in vivo antitubercular efficacy testing.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine carboxylic acid derivatives have demonstrated significant anti-inflammatory properties in vivo, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data Summary

Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (h)
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)10> IndomethacinND
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)10> IndomethacinND
Indomethacin (Standard)10--

ND = Not Determined.

Experimental Protocols

This is a widely used model for evaluating acute anti-inflammatory activity.

1. Animal Model:

  • Use Wistar or Sprague-Dawley rats (150-200 g).

2. Treatment Groups:

  • Randomly divide the animals into groups:

    • Control (Vehicle)

    • Test Compound (at various doses, e.g., 10 mg/kg)

    • Positive Control (e.g., Indomethacin at 10 mg/kg)

3. Experimental Procedure:

  • Administer the test compound or control vehicle orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response stimulus Inflammatory Stimulus (e.g., Carrageenan) ikb IκBα stimulus->ikb degradation nfkb NF-κB stat3 STAT3 nfkb->stat3 p_stat3 p-STAT3 stat3->p_stat3 phosphorylation inos iNOS p_stat3->inos cox2 COX-2 p_stat3->cox2 cytokines Pro-inflammatory Cytokines p_stat3->cytokines inflammation Inflammation inos->inflammation cox2->inflammation cytokines->inflammation imidazo Imidazo[1,2-a]pyridine Derivatives imidazo->ikb inhibits degradation imidazo->p_stat3 inhibits

Caption: STAT3/NF-κB signaling pathway in inflammation.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.

Quantitative Data Summary

Table 4: In Vivo Efficacy of an Imidazo[1,2-a]pyridine Derivative in a Human Tumor Xenograft Model

CompoundCell LineMouse ModelDose and ScheduleTumor Growth Inhibition (%)
Compound 22eEBC-1 (c-Met amplified)Nude Mice100 mg/kg, oral, daily75.0
Experimental Protocols

This protocol details the evaluation of the antitumor efficacy of imidazo[1,2-a]pyridine derivatives in an in vivo xenograft model.

1. Cell Culture and Animal Model:

  • Cell Line: Use a human cancer cell line relevant to the compound's proposed mechanism of action (e.g., HeLa for cervical cancer, EBC-1 for c-Met amplified lung cancer).

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.

3. Treatment Protocol:

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle Control

    • Test Compound (at various doses)

    • Positive Control (a standard-of-care chemotherapy agent)

  • Administer the treatment as per the defined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21 days).

4. Efficacy Endpoints:

  • Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the formula:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Histopathology and Biomarker Analysis: At the end of the study, tumors can be excised for histological analysis and to assess the modulation of target biomarkers by Western blot or immunohistochemistry.

Visualizations

anticancer_pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt AKT pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival apoptosis Apoptosis mtor->apoptosis imidazo Imidazo[1,2-a]pyridine Derivatives imidazo->pi3k inhibits imidazo->mtor inhibits

Caption: PI3K/AKT/mTOR signaling pathway in cancer.

References

The Versatile Scaffold: Imidazo[1,2-a]pyridine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The imidazo[1,2-a]pyridine ring system is a "privileged structure" in medicinal chemistry, serving as the core of numerous biologically active compounds.[1] Its derivatives, particularly those bearing a carboxylic acid at the 3-position, have garnered significant attention for their therapeutic potential across a wide range of diseases. This document provides an overview of the applications of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives and detailed protocols for their synthesis and biological evaluation.

Application Notes

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has been successfully incorporated into several commercial drugs, including the anxiolytic alpidem and the insomnia treatment zolpidem.[2] The addition of a carboxylic acid group at the 3-position provides a key functional handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of potent agents with diverse biological activities.

Key Therapeutic Areas:

  • Antituberculosis: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent antitubercular agents.[3] Many of these compounds exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[3][4][5] Some derivatives have been shown to target QcrB, a component of the electron transport chain, or mycobacterial ATP synthase.[5]

  • Anticancer: Various derivatives of imidazo[1,2-a]pyridine have demonstrated significant anticancer properties.[2][6] For instance, novel hybrids have shown cytotoxic potential against lung (A549) and liver (HepG2) cancer cell lines.[7] The mechanism of action for some of these compounds involves the induction of apoptosis and the downregulation of cell proliferation pathways.[8]

  • Anti-inflammatory: Carboxylic acid derivatives of imidazo[1,2-a]pyridine have been shown to possess anti-inflammatory activity, with some compounds exhibiting preferential inhibition of COX-2.[9] This suggests their potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[9]

  • Antifungal: The imidazo[1,2-a]pyridine scaffold has been explored for its antifungal properties.[6] Certain derivatives have shown activity against resistant strains of Candida albicans.[6]

  • Other Activities: The versatility of this scaffold has led to the exploration of its utility in treating a variety of other conditions, including viral infections, protozoal diseases, and central nervous system disorders.[2][9]

Quantitative Biological Data

The following tables summarize the biological activity of selected this compound derivatives.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv [10]

CompoundMIC (μM)
9 ≤0.006
12 ≤0.006
16 ≤0.006
17 ≤0.006
18 ≤0.006

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Hybrids [7]

CompoundCell LineIC50 (μM)
HB9 A549 (Lung)50.56
Cisplatin A549 (Lung)53.25
HB10 HepG2 (Liver)51.52
Cisplatin HepG2 (Liver)54.81

Table 3: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against Candida albicans [6]

CompoundMIC (μmol/L)
10a < 300
10b < 300
10c < 300
10i 41.98

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids

This protocol describes a general method for the synthesis of the core this compound scaffold.[10][3]

Workflow for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids

cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product aminopyridine Substituted 2-Aminopyridine condensation Condensation Reaction aminopyridine->condensation acetoacetate Ethyl 2-chloroacetoacetate acetoacetate->condensation saponification Saponification (LiOH) condensation->saponification Intermediate Ester acidification Acidic Workup saponification->acidification product Imidazo[1,2-a]pyridine- 3-carboxylic Acid acidification->product

Caption: Synthetic workflow for imidazo[1,2-a]pyridine-3-carboxylic acids.

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted 2-aminopyridine in ethanol. Add ethyl 2-chloroacetoacetate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl ester of the corresponding this compound.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add an aqueous solution of lithium hydroxide.

  • Stir the mixture at room temperature until the saponification is complete (monitored by TLC).

  • Acidic Workup: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired this compound.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides via EDC Coupling

This protocol details the conversion of the carboxylic acid to various amide derivatives using a standard peptide coupling agent.[10][3]

Workflow for EDC-mediated Amide Coupling

cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product acid Imidazo[1,2-a]pyridine- 3-carboxylic Acid activation Carboxylic Acid Activation acid->activation amine Primary or Secondary Amine coupling Nucleophilic Acyl Substitution amine->coupling edc EDC edc->activation hob_t HOBt (optional) hob_t->activation activation->coupling Activated Ester product Imidazo[1,2-a]pyridine- 3-carboxamide coupling->product

Caption: EDC-mediated synthesis of imidazo[1,2-a]pyridine-3-carboxamides.

Materials:

  • This compound

  • Desired primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous DCM or DMF.

  • Add EDC and HOBt to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture, followed by the dropwise addition of a base such as TEA or DIPEA.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide.

Protocol 3: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow for Microplate Alamar Blue Assay (MABA)

cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Analysis compound_prep Prepare serial dilutions of test compounds dispense Dispense compounds and bacteria into 96-well plate compound_prep->dispense bacterial_prep Prepare M. tuberculosis inoculum bacterial_prep->dispense incubate Incubate plates dispense->incubate add_reagent Add Alamar Blue and Tween 80 incubate->add_reagent incubate_color Incubate for color development add_reagent->incubate_color read_plate Read absorbance or fluorescence incubate_color->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for determining antitubercular activity using MABA.

Materials:

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Tween 80

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to the final desired concentration.

  • Inoculation: Add the diluted bacterial suspension to each well of the microplate containing the test compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Color Development: Re-incubate the plates for 24-48 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change.

Signaling Pathway

Proposed Mechanism of Action for Certain Antitubercular Imidazo[1,2-a]pyridines

Some imidazo[1,2-a]pyridine derivatives have been shown to target the QcrB subunit of the cytochrome bc1 complex (respiratory chain) in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and ultimately bacterial cell death.

cluster_pathway Mycobacterial Respiratory Chain NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I Succinate Succinate Complex_II Complex II (Sdh) Succinate->Complex_II Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_II->Menaquinone Complex_III Complex III (cytochrome bc1) Menaquinone->Complex_III Complex_IV Complex IV (cytochrome aa3) Complex_III->Complex_IV Oxygen O2 Complex_IV->Oxygen ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force Water H2O Oxygen->Water ATP ATP ATP_Synthase->ATP Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Complex_III Inhibits QcrB subunit

Caption: Inhibition of the mycobacterial respiratory chain by imidazo[1,2-a]pyridines.

References

Application Notes and Protocols: Esterification of Imidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of imidazo[1,2-a]pyridine-3-carboxylic acid, a key scaffold in medicinal chemistry. The following sections outline various established methods, including acid-catalyzed esterification, coupling agent-mediated esterification, and an acid chloride-mediated approach.

Introduction

Imidazo[1,2-a]pyridines are privileged heterocyclic structures found in numerous biologically active compounds and approved drugs. The carboxylic acid functional group at the 3-position is a common handle for derivatization to produce esters, amides, and other analogues with modulated pharmacokinetic and pharmacodynamic properties. The esterification of this compound is a critical transformation in the synthesis of new chemical entities for drug discovery. This document provides an overview of common and effective esterification protocols.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible and is driven to completion by using a large excess of the alcohol and/or by removing water as it is formed.

General Reaction Scheme:
Experimental Protocol:
  • To a solution of this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used as solvent, large excess), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid; 0.1-0.2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the alcohol and the specific substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Data Summary Table (Illustrative):
Ester ProductAlcoholCatalystTemperatureReaction TimeTypical Yield (%)
Methyl EsterMethanolH₂SO₄Reflux6-12 h70-85
Ethyl EsterEthanolH₂SO₄Reflux8-16 h75-90
Isopropyl EsterIsopropanolp-TsOHReflux12-24 h60-75
n-Butyl Estern-ButanolH₂SO₄Reflux10-20 h70-85

Note: The yields are illustrative and can vary based on the specific reaction conditions and the purity of the starting materials.

Workflow Diagram:

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Alcohol (excess) + Acid Catalyst reflux Reflux start->reflux cool Cool to RT reflux->cool evaporate Evaporate excess alcohol cool->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify product Pure Ester purify->product

Fischer-Speier Esterification Workflow

Method 2: Coupling Agent-Mediated Esterification (e.g., DCC/DMAP)

This method is suitable for substrates that are sensitive to harsh acidic conditions and high temperatures. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid, and a catalyst, like 4-dimethylaminopyridine (DMAP), facilitates the nucleophilic attack of the alcohol. This is a variation of the Steglich esterification[1][2].

General Reaction Scheme:
Experimental Protocol:
  • Dissolve this compound (1.0 eq.), the alcohol (1.1-1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table (Illustrative):
Ester ProductAlcoholCoupling SystemTemperatureReaction TimeTypical Yield (%)
Methyl EsterMethanolDCC/DMAP0 °C to RT4-8 h80-95
Ethyl EsterEthanolDCC/DMAP0 °C to RT6-12 h85-98
t-Butyl Estert-ButanolDCC/DMAP0 °C to RT12-24 h70-85
Benzyl EsterBenzyl alcoholEDCI/DMAP0 °C to RT8-16 h80-95

Note: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used as an alternative to DCC, with the advantage that the urea byproduct is water-soluble and can be removed by aqueous work-up.

Workflow Diagram:

DCC_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Alcohol + DMAP in dry solvent add_dcc Add DCC at 0 °C start->add_dcc stir Stir at RT add_dcc->stir filter Filter DCU stir->filter wash Aqueous Washes filter->wash dry Dry and concentrate wash->dry purify Column Chromatography dry->purify product Pure Ester purify->product

DCC/DMAP-Mediated Esterification Workflow

Method 3: Acid Chloride-Mediated Esterification

This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This protocol is often high-yielding but requires handling of moisture-sensitive reagents like thionyl chloride.

General Reaction Scheme:

Step 1: this compound + SOCl₂ --> Imidazo[1,2-a]pyridine-3-carbonyl chloride + SO₂ + HCl Step 2: Imidazo[1,2-a]pyridine-3-carbonyl chloride + R-OH --(Base)--> Imidazo[1,2-a]pyridine-3-carboxylate + Base·HCl

Experimental Protocol:

Step 1: Formation of the Acid Chloride

  • To a suspension of this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, toluene), add thionyl chloride (2.0-5.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 1-3 hours until the reaction is complete (evolution of gas ceases and the solution becomes clear).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of the desired alcohol (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table (Illustrative):
Ester ProductAlcoholBaseTemperatureReaction TimeTypical Yield (%)
Methyl EsterMethanolEt₃N0 °C to RT1-2 h85-95
Ethyl EsterEthanolEt₃N0 °C to RT1-3 h90-98
Isopropyl EsterIsopropanolDIPEA0 °C to RT2-4 h80-90
Phenyl EsterPhenolEt₃N0 °C to RT2-4 h75-90

Note: Yields are for the two-step process.

Logical Relationship Diagram:

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification start This compound reagents1 SOCl₂, cat. DMF Reflux start->reagents1 intermediate Imidazo[1,2-a]pyridine-3-carbonyl chloride reagents1->intermediate reagents2 Alcohol (R-OH) Base (e.g., Et₃N) intermediate->reagents2 product Imidazo[1,2-a]pyridine-3-carboxylate reagents2->product

Acid Chloride-Mediated Esterification Pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Imidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is low. What are the common causes?

A1: Low yields can stem from several factors throughout the two-step synthesis (ester formation and hydrolysis). Key areas to investigate are:

  • Inefficient Cyclization: The initial formation of the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate is critical. Incomplete reaction, side product formation, or harsh reaction conditions can significantly reduce the yield of this precursor.

  • Side Reactions: The imidazo[1,2-a]pyridine core is susceptible to various side reactions. The C3 position is particularly reactive and can undergo unintended functionalization if the reaction conditions are not optimized.

  • Decarboxylation: The final carboxylic acid product can undergo decarboxylation, especially at elevated temperatures, leading to the loss of the desired product.[1]

  • Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid may not go to completion, leaving unreacted starting material.

  • Purification Losses: The product may be lost during workup and purification steps, particularly if the optimal crystallization or chromatographic conditions have not been established.

Q2: I am observing multiple spots on my TLC plate after the initial cyclization reaction to form the ester. What are the likely side products?

A2: The formation of multiple products during the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate can be attributed to:

  • Isomer Formation: While the reaction is generally regioselective for the 3-substituted product, trace amounts of the 2-substituted isomer could be formed.

  • Unreacted Starting Materials: The presence of 2-aminopyridine and ethyl bromoacetate indicates an incomplete reaction.

  • Polymerization/Decomposition: Under harsh conditions (e.g., excessive heat), the starting materials or the product can degrade or polymerize.

Q3: The hydrolysis of the ethyl ester is sluggish or incomplete. How can I improve this step?

A3: To improve the hydrolysis of ethyl imidazo[1,2-a]pyridine-3-carboxylate:

  • Choice of Base: Sodium hydroxide is commonly used. Ensure you are using a sufficient molar excess.

  • Solvent System: A mixture of ethanol and water is typically effective for dissolving the ester and facilitating the hydrolysis.

  • Reaction Temperature: Refluxing the reaction mixture is generally required to drive the reaction to completion. Monitor the reaction progress by TLC until the starting ester is no longer visible.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times can range from 1 to 4 hours.

Q4: I am having difficulty purifying the final this compound. What are the recommended procedures?

A4: Purification of the final product can be achieved through:

  • Crystallization: This is often the most effective method. After acidification of the reaction mixture post-hydrolysis, the carboxylic acid often precipitates. It can be recrystallized from water or a mixture of methanol and water.[2]

  • Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography can be employed. A mobile phase of hexane/ethyl acetate or chloroform/hexane is a good starting point.[3]

Q5: Can decarboxylation of the final product be a significant issue?

A5: Yes, decarboxylation can be a problem, particularly if the product is subjected to high temperatures for extended periods. It is advisable to avoid excessive heating during the final purification steps.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize the impact of various reaction parameters on the yield of imidazo[1,2-a]pyridine derivatives, based on literature reports.

Table 1: Synthesis of Ethyl 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate

ParameterConditionYieldReference
Reactants 2-Aminopyridine, Ethyl 2-bromopentanoateNot Specified[4]
Solvent WaterNot Specified[4]
Temperature 80 °CNot Specified[4]

Table 2: Hydrolysis to 2-Ethyl-6-(substituted)this compound

Substituent at C6YieldReference
H90%[4]
Trifluoromethyl88%[4]
Trifluoromethoxy73%[4]

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from a general procedure for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[5]

  • Step 1: Formation of the Intermediate

    • To a solution of 2-aminopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Stir the mixture at room temperature for 2 hours.

  • Step 2: Cyclization

    • To the reaction mixture from Step 1, add ethyl bromoacetate (1.5 eq).

    • Heat the reaction mixture at 80-90 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol is based on standard saponification procedures for similar compounds.[4]

  • Hydrolysis

    • Dissolve ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until all the starting material has been consumed (typically 1-4 hours).

  • Work-up and Purification

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

    • If necessary, recrystallize the product from water or a methanol/water mixture.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 2-Aminopyridine + N,N-Dimethylformamide dimethyl acetal intermediate Formimidamide Intermediate start->intermediate DMF, RT, 2h cyclization Addition of Ethyl Bromoacetate intermediate->cyclization ester Ethyl Imidazo[1,2-a]pyridine-3-carboxylate cyclization->ester 80-90 °C hydrolysis Saponification (NaOH, EtOH/H2O, Reflux) ester->hydrolysis purify_ester Column Chromatography ester->purify_ester acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product purify_acid Crystallization product->purify_acid

Caption: General experimental workflow for the two-step synthesis of this compound.

Signaling Pathway Modulation

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS STAT3 STAT3 LPS->STAT3 Activates IkB IκBα MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->IkB Increases Expression STAT3->IkB Inhibits NFkB NF-κB IkB->NFkB Inhibits NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκBα-NF-κB (Inactive) inflammatory_genes iNOS/COX-2 (Inflammatory Genes) NFkB_active->inflammatory_genes Upregulates

Caption: Proposed modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.[6]

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical two-step synthesis involving the initial formation of an ethyl ester followed by hydrolysis.

Problem 1: Low Yield of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (Ester Intermediate)

Low yields in the initial cyclization and ester formation step can be attributed to several factors, from reaction conditions to reagent quality.

ParameterRecommended ConditionTroubleshooting ActionPotential Reason for Low Yield
Solvent Ethanol, DMFIf using ethanol, consider switching to DMF for better solubility of starting materials. Ensure the solvent is anhydrous.Incomplete dissolution of reactants; side reactions promoted by protic solvents.
Temperature Reflux (Ethanol: ~78°C, DMF: ~150°C)Optimize temperature. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition.Insufficient energy to overcome activation barrier; degradation of starting materials or product.
Reaction Time 2-24 hoursMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.Incomplete reaction.
Base NaHCO₃, Et₃NEnsure the base is fresh and added in the correct stoichiometric amount to neutralize the acid formed during the reaction.Incomplete neutralization of acid can inhibit the reaction.
Reagents 2-aminopyridine, Ethyl 2-chloroacetoacetateUse freshly purified 2-aminopyridine and high-purity ethyl 2-chloroacetoacetate. Impurities can lead to side product formation.Competing side reactions from impurities.

Problem 2: Incomplete Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

The hydrolysis of the ester to the carboxylic acid can sometimes be sluggish or incomplete.

ParameterRecommended ConditionTroubleshooting ActionPotential Reason for Incomplete Hydrolysis
Base/Acid Aqueous NaOH or LiOH / HClIncrease the concentration of the base or acid. For base-catalyzed hydrolysis, consider using LiOH which can be more effective.Insufficient catalyst or hydrolyzing agent.
Solvent Ethanol/Water mixtureEnsure sufficient water is present for the hydrolysis to proceed. A co-solvent like ethanol helps with the solubility of the ester.Poor solubility of the ester in the aqueous medium.
Temperature RefluxIncrease the reaction temperature to the reflux temperature of the solvent mixture to accelerate the reaction rate.Reaction is too slow at lower temperatures.
Reaction Time 4-12 hoursMonitor by TLC until the starting ester spot has disappeared.Insufficient time for the reaction to go to completion.

Problem 3: Unwanted Decarboxylation of the Final Product

This compound can be susceptible to decarboxylation, especially under harsh conditions.[1]

Condition to AvoidRecommended PrecautionReason for Decarboxylation
High Temperatures During purification, avoid excessive heating. Use techniques like recrystallization from a suitable solvent at moderate temperatures.The carboxylic acid group can be thermally labile.
Strongly Acidic Conditions Neutralize the reaction mixture carefully after acidic workup. Avoid prolonged exposure to strong acids.Acid can catalyze the removal of the carboxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is a two-step synthesis. The first step involves the condensation of a substituted 2-aminopyridine with an ethyl 2-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) to form the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.[1] The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide, followed by acidification.[1]

Q2: I am observing multiple spots on my TLC plate during the synthesis of the ethyl ester. What could be the side products?

Side products can arise from several pathways. One common possibility is the formation of regioisomers if the 2-aminopyridine is asymmetrically substituted. Another possibility is the self-condensation of the ethyl 2-chloroacetoacetate. The presence of impurities in the starting materials can also lead to a variety of side products. Careful purification of starting materials and optimization of reaction conditions can help minimize these.

Q3: How can I purify the final this compound?

Purification can often be achieved by recrystallization. After the hydrolysis and acidification steps, the crude product may precipitate out of the solution. This solid can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water or methanol. If recrystallization is insufficient, column chromatography on silica gel may be necessary, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to improve the elution of the carboxylic acid.

Q4: Can I use microwave-assisted synthesis for this reaction?

Yes, microwave-assisted organic synthesis (MAOS) can be a highly effective method for the synthesis of imidazo[1,2-a]pyridine derivatives, often leading to significantly reduced reaction times and improved yields. The condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates can be conveniently performed in ethanol under microwave heating.

Q5: Are there any one-pot methods available for the synthesis of this compound derivatives?

Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, offer a one-pot approach to synthesize substituted imidazo[1,2-a]pyridines.[2][3][4][5] While direct synthesis of the carboxylic acid might be challenging, these methods can be adapted to produce precursors that can be readily converted to the desired acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from the literature for the synthesis of a representative ethyl ester intermediate.[1]

  • To a solution of 2-aminopyridine (10 mmol) in ethanol (50 mL), add ethyl 2-chloroacetoacetate (11 mmol) and sodium bicarbonate (12 mmol).

  • Heat the mixture at reflux for 6 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Hydrolysis to 2-methylthis compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.[1]

  • Dissolve the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and 2 M aqueous sodium hydroxide (10 mL).

  • Heat the mixture at reflux for 4 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 2 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-methylthis compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Start 2-Aminopyridine + Ethyl 2-chloroacetoacetate Reaction1 Condensation/ Cyclization Start->Reaction1 Ethanol, NaHCO3 Reflux Purification1 Filtration & Chromatography Reaction1->Purification1 Product1 Ethyl Imidazo[1,2-a]pyridine -3-carboxylate Purification1->Product1 Reaction2 Base Hydrolysis Product1->Reaction2 Workup Acidification Reaction2->Workup 1. NaOH/EtOH, Reflux 2. HCl Purification2 Filtration/ Recrystallization Workup->Purification2 FinalProduct Imidazo[1,2-a]pyridine -3-carboxylic acid Purification2->FinalProduct

Caption: Two-step synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity Start->Check_Reagents Optimize_Temp Optimize Temperature Start->Optimize_Temp Change_Solvent Consider Solvent Change (e.g., to DMF) Start->Change_Solvent Extend_Time Extend Reaction Time Start->Extend_Time Increase_Catalyst Increase Base/Acid Concentration Start->Increase_Catalyst Increase_Temp Increase Temperature to Reflux Start->Increase_Temp Check_Water Ensure Sufficient Water Content Start->Check_Water Avoid_Heat Avoid Excessive Heat Start->Avoid_Heat Control_pH Careful pH Adjustment Start->Control_pH

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and effective method is a two-step synthesis. The first step involves the condensation of a 2-aminopyridine with an ethyl 2-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) to form ethyl imidazo[1,2-a]pyridine-3-carboxylate. This is followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: What are the typical yields for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate?

A2: Yields for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate can vary depending on the specific substrates and reaction conditions. However, optimized one-pot procedures have been reported to achieve yields in the range of 63% to 83%.[1]

Q3: Can I synthesize this compound in a one-pot reaction?

A3: While the synthesis of the ethyl ester precursor can be efficiently performed in a one-pot, two-step procedure, the subsequent hydrolysis to the carboxylic acid is typically a separate step.[1] A one-pot, three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid has been developed for C-3 functionalization, which proceeds via a decarboxylation mechanism and may be adaptable for specific derivatives.[2]

Q4: What are the key reaction parameters to control during the synthesis?

A4: Critical parameters to monitor and control include reaction temperature, choice of base and solvent, and reaction time. For the synthesis of the ethyl ester, the combination of NaHCO3 as a base and DMF as a solvent at 85°C has been shown to be effective.[1] For the hydrolysis step, the concentration of the acid or base and the temperature are crucial to ensure complete conversion without promoting side reactions like decarboxylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate 1. Incomplete reaction of 2-aminopyridine. 2. Ineffective base or solvent. 3. Sub-optimal reaction temperature. 4. Decomposition of starting materials.1. Ensure the purity of the 2-aminopyridine. Consider using a slight excess of the aminopyridine. 2. Screen different bases (e.g., NaHCO3, K2CO3, Et3N) and solvents (e.g., DMF, EtOH, dioxane). NaHCO3 in DMF is a good starting point.[1] 3. Optimize the reaction temperature. For the condensation with ethyl 2-chloroacetoacetate, 85°C has been reported as optimal.[1] 4. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to air or moisture.
Presence of Multiple Spots on TLC After Ester Synthesis 1. Incomplete cyclization, leaving the intermediate. 2. Formation of regioisomers. 3. Side reactions of ethyl 2-chloroacetoacetate.1. Increase the reaction time or temperature moderately. Ensure the base is sufficiently strong to promote cyclization. 2. While generally selective, the use of substituted 2-aminopyridines could potentially lead to isomers. Characterize the major product thoroughly (NMR, MS). 3. Add the ethyl 2-chloroacetoacetate slowly to the reaction mixture to minimize self-condensation.
Incomplete Hydrolysis of the Ethyl Ester 1. Insufficiently strong acid or base. 2. Short reaction time or low temperature. 3. Poor solubility of the ester.1. Use a stronger acid (e.g., 6M HCl) or base (e.g., 2M NaOH). 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting ester spot disappears. 3. Use a co-solvent (e.g., ethanol, methanol) to improve the solubility of the ester in the aqueous hydrolysis medium.
Low Yield of Carboxylic Acid/Presence of C3-Unsubstituted Imidazo[1,2-a]pyridine 1. Decarboxylation of the final product.1. Avoid excessively high temperatures and prolonged heating during hydrolysis and work-up. Use the mildest conditions that afford complete hydrolysis. Monitor the reaction closely and work it up as soon as it is complete.
Difficulty in Purifying the Final Carboxylic Acid 1. Co-precipitation of the product with unreacted ester or other impurities.1. After hydrolysis, perform a careful extraction. Acidify the aqueous layer to precipitate the carboxylic acid, then filter and wash thoroughly with cold water. If impurities persist, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or purification by column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate[1]
  • To a solution of 2-aminopyridine (1.0 mmol) in DMF (2 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv.).

  • Stir the mixture at 65°C for 2 hours.

  • To the resulting mixture, add ethyl bromoacetate (1.2 equiv.) and NaHCO3 (1.5 equiv.).

  • Stir the reaction mixture at 85°C for 1 hour.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane, 1:6) to afford pure ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
  • Dissolve ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol) in a mixture of ethanol (5 mL) and 2M aqueous sodium hydroxide (5 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 3-4 with 2M hydrochloric acid at 0°C.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate [1]

EntryBaseSolventTime (h)Temperature (°C)Yield (%)
1NaHCO3DMF18583
2NaHCO3DMF1.57581
3NaHCO3DMF19579
4NaHCO3EtOH3reflux63
5NaHCO3Dioxane1.58565
6Na2CO3DMF28570
7Et3NDMF58546

Visualizations

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate + Ethyl 2-chloroacetoacetate (Base, Solvent) Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl imidazo[1,2-a]pyridine-3-carboxylate Ethyl imidazo[1,2-a]pyridine-3-carboxylate Intermediate->Ethyl imidazo[1,2-a]pyridine-3-carboxylate Cyclization Ethyl imidazo[1,2-a]pyridine-3-carboxylate_hydrolysis Ethyl imidazo[1,2-a]pyridine-3-carboxylate Carboxylic_Acid This compound Ethyl imidazo[1,2-a]pyridine-3-carboxylate_hydrolysis->Carboxylic_Acid H+ or OH-

Caption: Two-step synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Check_Purity->Optimize_Conditions Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Time_Temp->Monitor_Reaction Purification Optimize Purification (Chromatography, Recrystallization) Side_Products->Purification Yes Hydrolysis_Issue Check Hydrolysis Step (Acid/Base Conc., Temp) Side_Products->Hydrolysis_Issue No End Improved Yield Purification->End Decarboxylation Check for Decarboxylation (Use Milder Conditions) Hydrolysis_Issue->Decarboxylation Decarboxylation->End

Caption: Troubleshooting workflow for low yield in synthesis.

Diagram 3: Potential Side Reactions

G Main_Reaction 2-Aminopyridine + Keto-ester -> Ester -> Carboxylic Acid Side_Reaction_1 Incomplete Cyclization (Intermediate remains) Main_Reaction->Side_Reaction_1 Side_Reaction_2 Incomplete Hydrolysis (Ester remains) Main_Reaction->Side_Reaction_2 Side_Reaction_3 Decarboxylation (Loss of COOH group) Main_Reaction->Side_Reaction_3 Side_Reaction_4 Keto-ester Self-Condensation Main_Reaction->Side_Reaction_4

Caption: Common side reactions in the synthesis pathway.

References

Optimization of catalyst for "Imidazo[1,2-a]pyridine-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyridine core?

A1: The most prevalent and versatile method for synthesizing the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2][3] This is a three-component reaction (3CR) that typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of an acid catalyst.[2][4]

Q2: How can the C-3 position of an existing imidazo[1,2-a]pyridine be functionalized to introduce a carboxylic acid group?

A2: A direct method for functionalizing the C-3 position is through a three-component, Petasis-like reaction. This involves reacting the imidazo[1,2-a]pyridine with glyoxylic acid and a boronic acid.[5][6] This catalyst-free method proceeds through a decarboxylation step to yield a C-3 functionalized product.[5]

Q3: What types of catalysts are effective for the Groebke-Blackburn-Bienaymé (GBB) reaction?

A3: A wide range of catalysts can be employed for the GBB reaction, including:

  • Lewis Acids : Scandium triflate (Sc(OTf)₃) is one of the most commonly used and effective Lewis acid catalysts.[7] Other rare earth triflates such as Ytterbium (Yb(OTf)₃), Gadolinium (Gd(OTf)₃), and Indium (In(OTf)₃) are also effective.[1]

  • Brønsted Acids : Protic acids like perchloric acid (HClO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA) are frequently used.[7]

  • Other Catalysts : Systems such as copper(I) iodide (CuI) and iodine have also been reported to catalyze the synthesis of imidazo[1,2-a]pyridines through different pathways.[8] In some cases, catalyst-free conditions have been successfully employed.[5][9]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis is often employed to accelerate the GBB reaction and other related syntheses of imidazo[1,2-a]pyridines.[10][11] It can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields.[1][12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient catalystScreen a panel of Lewis and Brønsted acid catalysts. Sc(OTf)₃ is a good starting point.[1][7] For specific substrates, other catalysts like Yb(OTf)₃ or Gd(OTf)₃ might be more effective.[1] Consider increasing catalyst loading, for example, from 5 mol% to 20 mol% for acids like TFA.
Sub-optimal reaction temperatureIf the reaction is sluggish at room temperature, consider heating. Microwave irradiation at temperatures up to 150 °C has been shown to be effective.[1]
Inappropriate solventThe choice of solvent is critical. Protic solvents like methanol and ethanol are commonly used.[7] In some cases, aprotic solvents like dichloromethane or even solvent-free conditions may be optimal.[2] For reactions involving product precipitation, n-butanol (n-BuOH) can be a good choice.[3]
Reactant qualityEnsure the purity of starting materials, especially the aldehyde and isocyanide, as impurities can inhibit the reaction.
Formation of Multiple Side Products Side reactions due to strong acidIf using a strong Brønsted acid leads to side products, consider switching to a milder Lewis acid like Sc(OTf)₃ or Yb(OTf)₃.[7]
Reaction temperature is too highLowering the reaction temperature may improve selectivity and reduce the formation of byproducts.
Instability of intermediatesThe imine intermediate formed from the aldehyde and 2-aminopyridine can be unstable. Ensure the isocyanide is added promptly after the formation of the imine.
Difficult Product Purification Catalyst residueSome catalysts can be difficult to remove. Organocatalysts may offer an advantage due to easier removal from the final product.[7]
Similar polarity of product and byproductsOptimize the reaction conditions to minimize byproduct formation. Utilize different chromatographic techniques (e.g., flash chromatography with varying solvent systems) or recrystallization.[13] For acidic products like the target molecule, pH adjustment during workup can facilitate extraction and purification.
Reaction Fails to Go to Completion Catalyst deactivationEnsure the reaction is carried out under anhydrous conditions if using moisture-sensitive Lewis acids.
Reversibility of reaction stepsIncreasing the concentration of reactants or removing a byproduct (e.g., water) can help drive the reaction to completion.

Catalyst Performance in GBB Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Sc(OTf)₃5Methanol150 (MW)Good to Excellent[1]
Gd(OTf)₃5Methanol150 (MW)Good to Excellent[1]
Yb(OTf)₃5Ethanol60up to 87
TFA20Ethanol60up to 87
Ag(OTf)20Ethanol80-[7]
AcOH30 equiv.H₂O/DMSO25up to 94[14]
NH₄Cl--Room Temp82[12]
None-n-ButanolReflux42[3]

Experimental Protocols

General Protocol for GBB Reaction using Gd(OTf)₃ under Microwave Heating

This protocol is adapted for the synthesis of imidazo[1,2-a]pyridines.[1]

  • Preparation : In a microwave-safe vial, combine the 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), and the isocyanide (0.5 mmol).

  • Catalyst and Solvent Addition : Add gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%) and methanol (1.5 mL).

  • Reaction : Seal the vial and place it in a microwave reactor. Stir the reaction mixture (600 rpm) at 150 °C for 30-180 minutes.

  • Workup and Purification : After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol for C-3 Functionalization using Glyoxylic Acid (Catalyst-Free)

This protocol describes the functionalization of a pre-synthesized imidazo[1,2-a]pyridine.[5]

  • Reactant Mixture : In a suitable reaction vessel, combine the imidazo[1,2-a]pyridine (1.0 equiv), glyoxylic acid (1.2 equiv), and the desired boronic acid (1.5 equiv).

  • Solvent and Conditions : Add a suitable solvent (e.g., a high-boiling point solvent). The reaction is typically carried out at an elevated temperature under basic conditions to facilitate the Petasis-like reaction and subsequent decarboxylation.

  • Monitoring : Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification : Upon completion, the reaction mixture is worked up, and the final product is purified, typically by column chromatography.

Visual Guides

GBB_Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Acid_Catalyst Acid Catalyst (Lewis or Brønsted) Acid_Catalyst->Imine Imine->Nitrile_Adduct Imidazo_Pyridine Imidazo[1,2-a]pyridine Nitrile_Adduct->Imidazo_Pyridine Intramolecular Cyclization

Caption: General workflow for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Is Catalyst Efficient? Start->Check_Catalyst Change_Catalyst Screen Different Catalysts (e.g., Sc(OTf)3, Yb(OTf)3, TFA) Check_Catalyst->Change_Catalyst No Check_Temp Is Temperature Optimal? Check_Catalyst->Check_Temp Yes Change_Catalyst->Check_Temp Adjust_Temp Increase Temperature or Use Microwave Heating Check_Temp->Adjust_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Change_Solvent Test Different Solvents (MeOH, EtOH, Toluene, etc.) Check_Solvent->Change_Solvent No Success Yield Improved Check_Solvent->Success Yes Change_Solvent->Success

Caption: Logical troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Imidazo[1,2-a]pyridine-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-3-carboxylic acid and related derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the Imidazo[1,2-a]pyridine core?

A1: The Imidazo[1,2-a]pyridine scaffold is commonly synthesized through several key reactions:

  • Condensation of 2-aminopyridine with α-haloketones: This is a traditional and widely used method.[1]

  • Groebke–Blackburn–Bienaymé (GBB) reaction: A multi-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, which is efficient for generating diverse derivatives.[2][3]

  • Reactions with other carbonyl compounds and alkenes/alkynes: Various methods exist that utilize different starting materials to construct the fused heterocyclic system.

Q2: My reaction to synthesize an Imidazo[1,2-a]pyridine derivative is giving a low yield. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Key areas to investigate include solvent choice, reaction temperature, and reagent purity.

Q3: I am observing significant side product formation in my reaction. What are the likely impurities?

A3: Side products in Imidazo[1,2-a]pyridine syntheses can arise from incomplete reaction or competing reaction pathways. For instance, in multi-component reactions, adducts of the initial reactants may be observed if the reaction does not go to completion.[4] Purification challenges can be addressed by techniques such as column chromatography or recrystallization.[3][5]

Q4: What is the role of the solvent in the synthesis of Imidazo[1,2-a]pyridines?

A4: The solvent can significantly impact the reaction yield and rate. Protic solvents of medium polarity, such as n-butanol, have been shown to facilitate product precipitation, which can drive the reaction to completion.[2] In some cases, solvent-free conditions at elevated temperatures have been reported to give excellent yields, surpassing those obtained in both polar and nonpolar solvents.[1]

Q5: Are there established protocols for the decarboxylation of this compound?

A5: Yes, decarboxylation of similar heterocyclic carboxylic acids can be achieved under specific conditions. For example, a three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can lead to a decarboxylated product at the C-3 position.[4] This reaction is often promoted by high temperatures.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Imidazo[1,2-a]pyridine Derivatives

A systematic approach to troubleshooting low yields is crucial. The following workflow can help identify and address the root cause:

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity (2-aminopyridine, carbonyl compound, etc.) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal check_conditions->conditions_ok optimize_conditions Optimize Temperature/Time conditions_ok->optimize_conditions No check_solvent Evaluate Solvent Choice conditions_ok->check_solvent Yes optimize_conditions->check_conditions solvent_ok Solvent Appropriate check_solvent->solvent_ok change_solvent Screen Alternative Solvents (e.g., n-BuOH, solvent-free) solvent_ok->change_solvent No end Yield Improved solvent_ok->end Yes change_solvent->check_solvent Purification_Troubleshooting start Purification Issues (e.g., persistent impurities, oiling out) analyze_crude Analyze Crude Mixture (TLC, NMR) start->analyze_crude identify_impurities Identify Impurities (Starting materials, side products) analyze_crude->identify_impurities impurity_type Nature of Impurity? identify_impurities->impurity_type polar_impurity Polar Impurity impurity_type->polar_impurity Polar nonpolar_impurity Non-polar Impurity impurity_type->nonpolar_impurity Non-polar optimize_chromatography Optimize Column Chromatography (Adjust solvent polarity) polar_impurity->optimize_chromatography nonpolar_impurity->optimize_chromatography try_recrystallization Attempt Recrystallization (Screen various solvents) optimize_chromatography->try_recrystallization acid_base_extraction Consider Acid-Base Extraction (for acidic/basic impurities) try_recrystallization->acid_base_extraction end Pure Product Obtained acid_base_extraction->end

References

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to achieving high yields in this versatile multicomponent reaction.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or reaction failure.

Question: My GBB reaction is showing low to no conversion. What are the first things I should check?

Answer: When facing low conversion, a systematic review of your reaction parameters is crucial. Start with the most common culprits:

  • Catalyst Activity: The choice and activity of the catalyst are paramount. While various catalytic systems are reported, scandium triflate (Sc(OTf)₃) is a prevalent and effective choice.[1] Ensure your catalyst is pure and anhydrous, as moisture can deactivate many Lewis acids. Consider testing different catalysts, as both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, TFA, AcOH) are known to promote the reaction.[2]

  • Solvent Choice: The solvent plays a critical, noninnocent role.[3] Polar and protic solvents like methanol or ethanol are commonly used and can act as cocatalysts, accelerating key steps.[3] Reactions in nonpolar solvents like toluene or dichloromethane often fail without a catalyst.[3] If solubility is an issue, consider co-solvents like DMSO or DMF.[4]

  • Imine Formation: The GBB reaction begins with the formation of an imine from the aldehyde and the amidine.[3] This step can be a major hurdle in aqueous media. The presence of water can inhibit imine formation. Using a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by driving this equilibrium forward.[5]

  • Reagent Purity and Reactivity: Verify the purity of your aldehyde, isocyanide, and amidine. Aldehydes with electron-poor characteristics tend to yield better results.[5] The reactivity of the aminoazole component can also significantly impact the final yield.[6]

Question: I am observing the formation of side products. How can I increase the selectivity for the desired GBB product?

Answer: Side product formation is a common issue, particularly the formation of Ugi adducts. This is more prevalent with certain substrates, such as aliphatic aldehydes.[2]

  • Reaction Conditions: Mild reaction conditions can favor the GBB pathway. For DNA-encoded library (DEL) synthesis, using acetic acid (AcOH) as the catalyst under mild conditions (25 °C) has been shown to be effective and minimizes side reactions.[2][4]

  • Solvent Effects: The use of nucleophilic solvents like methanol can sometimes lead to side products through addition to the Schiff base intermediate.[6] In such cases, switching to a less nucleophilic solvent like trifluoroethanol (TFE) might be beneficial.[6]

  • Substrate Choice: The choice of aldehyde can influence the reaction pathway. For instance, cyclopentanecarbaldehyde and 3-methylbutanal have been observed to yield significant amounts of Ugi products alongside the GBB products.[4] If possible, screen alternative aldehydes.

Question: My reaction works on a small scale, but the yield drops upon scale-up. What should I consider for an industrial or multigram scale process?

Answer: Scaling up the GBB reaction requires re-optimization of conditions.

  • Catalyst and Reagent Loading: For industrial applications, a one-pot, two-step process has been developed.[5] This may involve adjusting catalyst loading and the order of addition.

  • Dehydrating Agents: On a larger scale, the removal of water becomes even more critical. The use of dehydrating agents like trimethyl orthoformate is highly recommended to ensure high yields and purity.[5]

  • Purification Strategy: Standard chromatographic purification can be challenging on a large scale. An alternative is the formation of a sulfate salt of the product, which can facilitate efficient purification and avoid the use of halogenated solvents.[5]

  • Temperature Control: Ensure consistent temperature control throughout the reaction mixture, as localized heating or cooling can affect yields and selectivity.

Question: How do I choose the right catalyst for my specific substrates?

Answer: Catalyst selection is highly substrate-dependent.

  • Lewis vs. Brønsted Acids: Sc(OTf)₃ is a robust Lewis acid catalyst for a broad range of substrates.[1] However, for sensitive substrates, such as in DNA-encoded library synthesis, milder Brønsted acids like acetic acid are preferred to prevent degradation of the DNA tag.[2][4] Other effective Brønsted acids include p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA).[3]

  • Screening Catalysts: It is advisable to screen a panel of catalysts. Alternatives to the expensive Sc(OTf)₃, such as Gd(OTf)₃, have been shown to be efficient and more cost-effective.[2][6] For specific applications, catalysts like I₂, NH₄Cl, InCl₃, and BiCl₃ have also been tested.[4]

GBB_Troubleshooting_Workflow Troubleshooting Workflow for Low GBB Yields start Low GBB Yield Observed check_reagents 1. Verify Reagent Purity (Aldehyde, Amidine, Isocyanide) start->check_reagents check_catalyst 2. Assess Catalyst - Is it active/anhydrous? - Is it the right choice? check_reagents->check_catalyst Reagents OK check_solvent 3. Evaluate Solvent - Is it appropriate (e.g., protic)? - Are there solubility issues? check_catalyst->check_solvent Catalyst OK check_conditions 4. Review Conditions - Temperature - Concentration - Reaction Time check_solvent->check_conditions Solvent OK optimize_catalyst Screen Catalysts - Lewis Acids (Sc(OTf)3, Gd(OTf)3) - Brønsted Acids (p-TsOH, AcOH) check_conditions->optimize_catalyst Still Low Yield optimize_solvent Change Solvent/Add Co-solvent - Methanol, Ethanol - DMSO, DMF optimize_catalyst->optimize_solvent No Improvement success High Yield Achieved optimize_catalyst->success Improvement add_dehydrating Add Dehydrating Agent (e.g., Trimethyl Orthoformate) optimize_solvent->add_dehydrating No Improvement optimize_solvent->success Improvement adjust_conditions Adjust T, Time, or Concentration add_dehydrating->adjust_conditions No Improvement add_dehydrating->success Improvement adjust_conditions->success Improvement

Caption: A logical workflow for troubleshooting low yields in the GBB reaction.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the GBB reaction?

A1: The reaction proceeds through three key steps:

  • Imine Formation: The aldehyde and the cyclic amidine condense to form an imine intermediate.

  • Nitrilium Intermediate Formation: The isocyanide attacks the imine to form a nitrilium intermediate.

  • Cyclization and Aromatization: An intramolecular cyclization occurs, followed by tautomerism or an aromatization step to yield the final fused imidazo[1,2-a]heterocycle.[3]

GBB_Mechanism Simplified GBB Reaction Mechanism cluster_reactants Reactants Amidine Amidine Imine Imine Intermediate Amidine->Imine + H₂O Aldehyde Aldehyde Aldehyde->Imine + H₂O Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Fused Imidazole Product Cyclized->Product Tautomerization/ Aromatization

Caption: The key steps and intermediates in the GBB reaction mechanism.

Q2: Are there any "green" or more sustainable methods for performing the GBB reaction?

A2: Yes, research has focused on developing more sustainable protocols. Using ethanol as a green solvent is a common strategy.[2] Catalyst-free conditions have been explored, for example, by using hexafluoroisopropanol (HFIP) as a solvent, which can promote the reaction without an additional catalyst. Additionally, developing reusable catalysts, such as certain ionic liquids, contributes to a greener process.

Q3: Can this reaction be used for creating compound libraries for drug discovery?

A3: Absolutely. The GBB reaction is a powerful tool in medicinal chemistry for rapidly generating diverse molecular structures.[3] It is particularly valuable for synthesizing compound libraries for high-throughput screening.[3] Its application has been successfully extended to DNA-encoded library (DEL) technology, which allows for the creation and screening of massive libraries (10⁶–10¹² compounds) to accelerate drug discovery.[4]

Q4: What are the typical limitations of the GBB reaction's substrate scope?

A4: While the substrate scope is broad, there are limitations.

  • Aldehydes: Aliphatic aldehydes can sometimes lead to lower yields or competing Ugi reactions.[2]

  • Amidines: The reactivity of the amidine (aminoazine) component is crucial; less reactive heterocycles can result in poor yields.[3][6] For example, attempts to use 2-amino-5-nitrothiazole or 2-aminoisoxazole have resulted in low yields.[6]

  • Isocyanides: Most isocyanides are well-tolerated, including aromatic, aliphatic, and sterically hindered variants.[2][4] However, highly basic isocyanides can potentially interfere with acid catalysis.

Data Presentation

Table 1: Effect of Catalyst on GBB Reaction Yield

Catalyst (mol%)SolventConditionsConversion/YieldReference
p-Toluenesulfonic Acid (10%)Methanol6 h, rt94% Conversion[3]
Acetic Acid (10%)Methanol18 h, rt76% Conversion[3]
Sc(OTf)₃ (10%)Acetonitrile20 °CUp to 99% Yield[1]
Trifluoroacetic Acid (20%)Ethanol60 °C, 2 h78% Yield[2]
Yb(OTf)₃ (5%)Ethanol60 °C, 2 hHigh Yield[2]
Gd(OTf)₃ (5%)Methanol150 °C, MW, 0.5 hGood to Excellent[2][6]
Acetic Acid (30 equiv)H₂O/DMSO25 °C, 24 h (DEL)High Conversion[2][4]

Table 2: Influence of Solvent on GBB Reaction Yield

SolventCatalystTime (h)Conversion (%)Reference
TolueneNone60[3]
DichloromethaneNone60[3]
MethanolNone1867[3]
Dichloromethanep-TsOH-15[3]
H₂O/DMSOAcOH24>90[4]

Experimental Protocols

Protocol 1: General GBB Procedure with p-Toluenesulfonic Acid (p-TsOH)

  • Objective: To synthesize an imidazo[1,2-a]pyridine derivative using a standard Brønsted acid catalyst.

  • Methodology:

    • To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in methanol (5 mL), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%).

    • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

    • Add the isocyanide (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.[3]

Protocol 2: Optimized GBB Procedure for DNA-Encoded Library (DEL) Synthesis

  • Objective: To perform the GBB reaction on a DNA-conjugated substrate under mild, aqueous conditions.

  • Methodology:

    • The reaction is performed in a co-solvent system of H₂O and DMSO.[4]

    • To the DNA-conjugated aminopyridine starting material (1 equiv, e.g., 1 mM in H₂O), add the aldehyde (500 equiv, e.g., 2 M in DMSO) and the isocyanide (500 equiv, e.g., 2 M in DMSO).[4]

    • Add acetic acid (30 equiv, e.g., 200 mM in H₂O) as the catalyst.[4]

    • Incubate the reaction mixture at 25 °C for 24 hours.[4]

    • The final concentration of the starting material is typically around 0.54 mM.[4]

    • Conversion is determined by LC-MS analysis. No purification is performed at this stage; the product is typically used directly in subsequent library synthesis steps like enzymatic ligation.[4]

Protocol 3: Industrial Scale-Up GBB Procedure

  • Objective: To develop a scalable process for multigram synthesis of 3-aminoimidazo[1,2-a]pyrazines.

  • Methodology:

    • This protocol utilizes a one-pot, two-step process.[5]

    • Step 1 (Imine Formation): Charge a reactor with the aminopyrazine, aldehyde, a Lewis acid catalyst (e.g., BF₃·MeCN), and a dehydrating agent (e.g., trimethyl orthoformate).[5]

    • Stir the mixture under controlled temperature until imine formation is complete, as monitored by a suitable analytical method (e.g., FTIR).[5]

    • Step 2 (Cyclization): Add the isocyanide to the reaction mixture.

    • Continue the reaction until completion. The process has been shown to achieve yields up to 85% on a multigram scale.[5]

    • Purification: For purification, avoid halogenated solvents. The product can be precipitated as a sulfate salt for efficient isolation and high purity.[5]

References

Troubleshooting the purification of polar "Imidazo[1,2-a]pyridine" compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar Imidazo[1,2-a]pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My polar imidazo[1,2-a]pyridine compound is not moving from the origin (baseline) on a standard silica gel column. What should I do?

A1: This is a common issue when a compound is highly polar and adsorbs too strongly to the acidic silica gel stationary phase. Imidazo[1,2-a]pyridines are basic and can interact strongly with the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Your current mobile phase is likely not polar enough. You can increase its polarity by gradually adding a more polar solvent like methanol to your dichloromethane (DCM) or ethyl acetate (EtOAc) system. Start with a small percentage (e.g., 1-5% methanol in DCM) and increase as needed.[1]

  • Use Additives to the Mobile Phase: To mitigate the strong interaction between your basic compound and the acidic silica, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[2] This will compete with your compound for the active sites on the silica gel.

  • Consider an Alternative Stationary Phase: If the above steps are not effective, consider switching to a different stationary phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.[2]

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective. Here, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1][3][4][5][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[7][8][9][10][11] It uses a polar stationary phase (like silica, diol, or amino-bonded phases) with a mobile phase of high organic content (typically acetonitrile) and a small amount of aqueous solvent.[7][10][12]

Q2: I am observing significant peak tailing during the column chromatography of my imidazo[1,2-a]pyridine derivative. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like imidazo[1,2-a]pyridines on silica gel is often due to strong, non-uniform interactions with acidic silanol groups on the stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: For reverse-phase chromatography, controlling the pH of the mobile phase is critical. For basic compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and minimize unwanted interactions with residual silanol groups.[2]

  • Use of Mobile Phase Additives: As mentioned in Q1, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase in normal-phase chromatography can mask the active silanol sites and significantly improve peak shape.[2]

  • Employ a Highly Deactivated Column: In reverse-phase HPLC, use a column with advanced end-capping to minimize the number of accessible silanol groups.[2]

  • Consider HILIC: The retention mechanism in HILIC can sometimes lead to better peak shapes for polar basic compounds compared to traditional normal-phase chromatography.[2]

Q3: My imidazo[1,2-a]pyridine compound appears to be degrading on the silica gel column. How can I purify it without decomposition?

A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.

Preventative Measures:

  • Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites on the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[2]

  • Use an Alternative, Less Acidic Stationary Phase:

    • Alumina (Neutral or Basic): This is a common alternative for acid-sensitive compounds.[2]

    • Bonded Silica Phases: Consider using phases like diol or amino-bonded silica, which are less acidic than bare silica.[2]

  • Minimize Contact Time: Run the column slightly faster to reduce the time your compound is in contact with the stationary phase. However, be mindful that this can sometimes compromise separation efficiency.[13]

  • Perform a Stability Test: You can check if your compound is stable on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates degradation.[14]

Q4: My polar compound has poor solubility in the ideal, less polar eluent for chromatography, causing it to precipitate at the top of the column. How should I load my sample?

A4: This is a common challenge when the solvent needed to dissolve the sample is much more polar than the mobile phase used for elution.

Sample Loading Techniques:

  • Minimal Strong Solvent: Dissolve your sample in the absolute minimum amount of a strong, polar solvent (e.g., methanol or DCM). Carefully load this concentrated solution onto the top of the column.[13] The small volume will be diluted quickly by the mobile phase, minimizing band broadening.

  • Dry Loading: This is often the best method for samples with poor solubility in the eluent.[1][13]

    • Dissolve your compound in a suitable solvent.

    • Add a small amount of silica gel (or the stationary phase you are using) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column.

Troubleshooting Flowchart

TroubleshootingPurification start Start: Purification Issue with Polar Imidazo[1,2-a]pyridine issue_baseline Compound stuck at baseline? start->issue_baseline issue_tailing Significant peak tailing? issue_baseline->issue_tailing No increase_polarity Increase mobile phase polarity (e.g., add MeOH to DCM) issue_baseline->increase_polarity Yes issue_degradation Compound degradation? issue_tailing->issue_degradation No add_base Add base to eluent (e.g., 1% TEA) issue_tailing->add_base Yes issue_solubility Poor solubility in eluent? issue_degradation->issue_solubility No deactivate_silica Deactivate silica with base (e.g., flush with TEA solution) issue_degradation->deactivate_silica Yes dry_load Use dry loading technique issue_solubility->dry_load Yes end_reassess Reassess strategy issue_solubility->end_reassess No increase_polarity->add_base Not resolved end_success Successful Purification increase_polarity->end_success Resolved change_sp_normal Change stationary phase: - Alumina - Diol/Amino-bonded silica add_base->change_sp_normal Not resolved adjust_ph Adjust mobile phase pH (RP) (e.g., add formic acid) add_base->adjust_ph If RP add_base->end_success Resolved use_rp Switch to Reverse-Phase (RP) chromatography change_sp_normal->use_rp Not resolved change_sp_normal->end_success Resolved use_hilic Use HILIC use_rp->use_hilic Not resolved use_rp->end_success Resolved use_hilic->end_success Resolved use_hilic->end_reassess use_endcapped Use end-capped RP column adjust_ph->use_endcapped use_endcapped->end_success deactivate_silica->change_sp_normal Not resolved dry_load->end_success

Caption: Troubleshooting decision tree for purifying polar imidazo[1,2-a]pyridine compounds.

Data Tables for Purification Method Selection

Table 1: Normal-Phase Chromatography Solvent Systems for Polar Compounds

Solvent System (v/v)PolarityTypical ApplicationNotes
100% Hexane to 100% Ethyl AcetateLow to MediumFor less polar compounds or initial screening.A standard gradient for many compound classes.
Dichloromethane (DCM) / Methanol (MeOH) (99:1 to 90:10)Medium to HighGood for many polar, nitrogen-containing heterocycles.Methanol significantly increases polarity.[1]
Chloroform / Methanol (98:2 to 95:5)Medium to HighAlternative to DCM/MeOH, can offer different selectivity.Ensure use of stabilized chloroform.
DCM / MeOH / NH4OH (e.g., 90:10:0.5)High (Basic)For very polar basic compounds that tail or stick to silica.The ammonia helps to elute the compound.[14]
Ethyl Acetate / Methanol (95:5 to 80:20)HighA less toxic alternative to chlorinated solvents.Can be effective for moderately polar compounds.

Table 2: Reverse-Phase and HILIC Chromatography Mobile Phases

Chromatography ModeStationary PhaseAqueous Phase (A)Organic Phase (B)Typical Gradient
Reverse-Phase C18, C8Water + 0.1% Formic Acid or Acetic AcidAcetonitrile or Methanol + 0.1% Formic AcidStart with high aqueous (e.g., 95% A), decrease to low aqueous (e.g., 5% A).[3][4]
Reverse-Phase C18, C8Water + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile or Methanol + 0.1% TFATFA is a strong ion-pairing agent, good for peak shape but can be difficult to remove.
Reverse-Phase C18, C810 mM Ammonium Acetate or Formate BufferAcetonitrile or MethanolUseful for pH control and MS compatibility.
HILIC Bare Silica, Amino, DiolWater or Aqueous Buffer (e.g., 10 mM Ammonium Acetate)AcetonitrileStart with high organic (e.g., 95% B), decrease to lower organic (e.g., 60% B).[7][9][11][12]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Additive

This protocol is suitable for a moderately polar, basic imidazo[1,2-a]pyridine that shows tailing on standard silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is a gradient of methanol in dichloromethane. To improve the spot shape, add 1% triethylamine (TEA) to the TLC mobile phase.

  • Column Packing: Dry pack or slurry pack a flash column with silica gel in your initial, least polar mobile phase (e.g., 100% DCM + 1% TEA).

  • Sample Loading: Dissolve your crude compound in a minimum amount of DCM. If insoluble, use the dry loading method described in Q4.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always containing 1% TEA). Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification using HILIC

This protocol is designed for highly polar imidazo[1,2-a]pyridines that are poorly retained in reverse-phase or immobile in normal-phase chromatography.

  • Column and Mobile Phase Selection:

    • Column: Use a HILIC column (e.g., bare silica, amino, or diol stationary phase).[7][9]

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[2]

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes to ensure the column is fully equilibrated before injection.[15]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% acetonitrile with 5% aqueous buffer) to ensure good peak shape.[15]

  • Elution Gradient:

    • Start with 100% Mobile Phase A.

    • Run a linear gradient to 100% Mobile Phase B over 15-20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 100% A and re-equilibrate.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[7]

Purification Strategy Workflow

PurificationStrategy start Start: Crude polar Imidazo[1,2-a]pyridine tlc_screen TLC Screening: - DCM/MeOH - DCM/MeOH + 1% TEA - EtOAc/Hexane start->tlc_screen good_rf Good Rf (0.2-0.4) and spot shape on TLC? tlc_screen->good_rf flash_chrom Normal-Phase Flash Chromatography good_rf->flash_chrom Yes rp_or_hilic Compound very polar or stuck at baseline on TLC? good_rf->rp_or_hilic No characterization Characterize pure fractions (NMR, MS, etc.) flash_chrom->characterization rp_hplc Reverse-Phase HPLC (C18, water/ACN gradient) rp_or_hilic->rp_hplc Moderately Polar hilic_hplc HILIC (Silica/Amino, ACN/water gradient) rp_or_hilic->hilic_hplc Very Polar rp_hplc->characterization hilic_hplc->characterization end Pure Compound characterization->end

References

Impact of electron-withdrawing groups on "Imidazo[1,2-a]pyridine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges during the synthesis of imidazo[1,2-a]pyridines, with a particular focus on the impact of electron-withdrawing groups (EWGs) on the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of electron-withdrawing groups (EWGs) on the synthesis of imidazo[1,2-a]pyridines?

A1: Electron-withdrawing groups can significantly impact the synthesis of imidazo[1,2-a]pyridines by reducing the nucleophilicity of the starting materials. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, EWGs on the 2-aminopyridine ring can hinder the reaction.[1] Conversely, in other methods like the Ortoleva-King reaction, the synthesis is often compatible with a range of functional groups, including EWGs.[2][3][4]

Q2: I am using a 2-aminopyridine with a strong electron-withdrawing group (e.g., nitro, cyano) in a Groebke-Blackburn-Bienaymé (GBB) reaction and observing no product formation. Why is this happening and what can I do?

A2: The GBB reaction is often unsuccessful with 2-aminopyridines bearing strong electron-withdrawing groups. This is attributed to the reduced nucleophilicity of the pyridine nitrogen, which is crucial for the initial condensation step with the aldehyde.[1] To address this, you could consider alternative synthetic routes that are more tolerant of electron-deficient pyridines, such as specific variations of the Ortoleva-King reaction or other named reactions for imidazo[1,2-a]pyridine synthesis.[5][6]

Q3: How do electron-withdrawing groups on the aldehyde or ketone component affect the synthesis?

A3: In the GBB reaction, benzaldehydes with various substituents, including both electron-donating and electron-withdrawing groups, generally give excellent conversion yields.[7] However, some very electron-poor aromatic aldehydes may not be suitable for this reaction.[8] In acetophenone-based syntheses, electron-donating groups on the acetophenone tend to result in better yields compared to electron-withdrawing groups.[9]

Q4: Are there specific catalysts that are more effective when dealing with electron-withdrawing groups?

A4: For the GBB reaction, Sc(OTf)₃ has been shown to be an effective catalyst across a broad range of substrates.[8] For syntheses involving electron-poor 2-aminopyridines, a new annulation method using catalytic Sc(OTf)₃ with a dimethylketal tosylate has been developed.[5][6] Copper-based catalysts are also widely used and have shown compatibility with a broad range of functional groups.[2]

Troubleshooting Guides

Problem: Low to no yield in Groebke-Blackburn-Bienaymé (GBB) reaction with an electron-deficient 2-aminopyridine.
Possible Cause Suggested Solution
Reduced nucleophilicity of the 2-aminopyridine due to the electron-withdrawing group.[1]1. Increase the reaction temperature or prolong the reaction time. 2. Use a more activating catalyst, such as Sc(OTf)₃.[8] 3. Consider an alternative synthetic strategy, such as a modified Ortoleva-King reaction.[5][6]
Catalyst incompatibility.While Sc(OTf)₃ is generally robust, you could screen other Lewis or Brønsted acids.[10]
Solvent effects.Most GBB reactions are performed in alcohols like methanol or ethanol. Ensure your solvent is anhydrous if required by the specific protocol.
Problem: Incomplete reaction or side product formation in Ortoleva-King type reactions.
Possible Cause Suggested Solution
Suboptimal reaction conditions.The Ortoleva-King reaction can be sensitive to reagent ratios and temperature. Optimization of these parameters may be necessary. For a one-pot process, optimal conditions were found to be neat, with 2.3 equivalents of 2-aminopyridine and 1.2 equivalents of I₂, followed by treatment with aqueous NaOH.[3][4]
Instability of intermediates.The reaction proceeds through the formation of a pyridinium salt intermediate. Ensure the reaction environment is suitable for its formation and subsequent cyclization.
Concurrent reaction pathways.It has been noted that ketimine and Ortoleva-King type reaction intermediates can form concurrently. The reaction output can be dependent on the catalyst and substituents.[11]

Quantitative Data

Table 1: Comparison of Yields in Imidazo[1,2-a]pyridine Synthesis with Varying Electronic Effects

Reaction Type Substrate 1 (Pyridine Derivative) Substrate 2 (Carbonyl Derivative) Catalyst Yield (%)
GBB Reaction2-aminopyridineBenzaldehyde (p-methoxy)Sc(OTf)₃Good
GBB Reaction2-aminopyridineBenzaldehyde (p-trifluoromethyl)Sc(OTf)₃Good (62-86%)[12]
GBB Reaction2-aminopyridine with EWGVarious aldehydes-Reaction did not work[1]
Iodine-catalyzed2-aminopyridineAcetophenone (p-methoxy)I₂Better yields[9]
Iodine-catalyzed2-aminopyridineAcetophenone (p-nitro)I₂Lower yields[9]
Copper-catalyzed2-aminopyridine (electron-rich)NitroolefinCuBrBetter results[13]
Copper-catalyzed2-aminopyridine (electron-deficient)NitroolefinCuBrLower yields[13]

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) is added the 2-aminopyridine (1.0 mmol) and the isocyanide (1.0 mmol).

  • The catalyst, for example, Sc(OTf)₃ (10-20 mol%), is then added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.

Protocol 2: One-Pot Synthesis via an Ortoleva-King Reaction

This protocol is adapted from a procedure for the synthesis of a broad range of imidazo[1,2-a]pyridines.[3][4]

  • A mixture of the acetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol) is heated at 110 °C for 4 hours in a sealed tube.

  • The reaction mixture is cooled to room temperature.

  • A solution of aqueous NaOH is added, and the mixture is heated at 100 °C for 1 hour.

  • After cooling, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure imidazo[1,2-a]pyridine.

Visualizations

GBB_Troubleshooting start Start GBB Reaction with Electron-Deficient 2-Aminopyridine no_product Low or No Product Formation start->no_product check_nucleophilicity Reduced Nucleophilicity of 2-Aminopyridine is Likely no_product->check_nucleophilicity Diagnosis increase_temp_time Increase Temperature or Reaction Time check_nucleophilicity->increase_temp_time Option 1 change_catalyst Use More Activating Catalyst (e.g., Sc(OTf)3) check_nucleophilicity->change_catalyst Option 2 alt_route Consider Alternative Synthesis (e.g., Ortoleva-King) check_nucleophilicity->alt_route Option 3 success Successful Synthesis increase_temp_time->success change_catalyst->success alt_route->success

Caption: Troubleshooting workflow for GBB reactions with electron-deficient 2-aminopyridines.

Ortoleva_King_Mechanism acetophenone Acetophenone + I2 alpha_iodo α-iodoacetophenone acetophenone->alpha_iodo pyridinium_salt N-phenacylpyridinium iodide (Ortoleva-King Intermediate) alpha_iodo->pyridinium_salt + 2-Aminopyridine aminopyridine 2-Aminopyridine cyclization Intramolecular Cyclization pyridinium_salt->cyclization dehydration Dehydration/Aromatization cyclization->dehydration product Imidazo[1,2-a]pyridine dehydration->product

Caption: Simplified mechanism of the Ortoleva-King reaction for imidazo[1,2-a]pyridine synthesis.

References

Validation & Comparative

Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the structure-activity relationship (SAR) of analogs derived from "Imidazo[1,2-a]pyridine-3-carboxylic acid," particularly its carboxamide derivatives, which have shown significant promise as both antitubercular and anticancer agents. We present a comparative analysis of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The primary mechanism of action for many of these analogs is the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase, a crucial component of the electron transport chain in Mtb.[3][4]

Quantitative Data: Antitubercular Activity

The following table summarizes the in vitro antitubercular activity (Minimum Inhibitory Concentration, MIC) of selected imidazo[1,2-a]pyridine-3-carboxamide analogs against the Mtb H37Rv strain.

Compound IDR1R2Amide MoietyMIC (µM) against Mtb H37RvReference
IPA-6 HH4-bromobenzyl0.05 µg/mL[5]
Compound 15 2,7-dimethyl-Varies0.10[2]
Compound 16 2,7-dimethyl-Varies0.19[2]
Compound 26g 2,6-dimethyl-N-[2-(phenylamino)ethyl] with electron-donating group0.041[6]
Compound 26h 2,6-dimethyl-N-[2-(phenylamino)ethyl] with electron-donating group2.64[6]
Telacebec (Q203) ----[1]

Note: The clinical candidate Telacebec (Q203) belongs to this class of compounds, highlighting their therapeutic potential.[1]

Key SAR Insights for Antitubercular Activity:
  • Amide Substituent: The nature of the substituent on the carboxamide at the C3 position is a critical determinant of activity. Bulky and lipophilic groups, particularly those containing biaryl ethers, have been associated with nanomolar potency.

  • Imidazopyridine Core Substitution: Methyl substitutions at the C2 and C7 positions of the imidazo[1,2-a]pyridine core are often found in potent analogs.[1]

  • Linker Moiety: For compounds with more complex amide substituents, the linker between the carboxamide and the terminal group influences activity. For instance, an N-[2-(piperazin-1-yl)ethyl] moiety has been identified as a promising alternative linker.[6]

Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been extensively investigated for their anticancer properties. A significant number of these compounds exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[7][8]

Quantitative Data: Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-a]pyridine analogs against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[7][9]
IP-6 HCC1937 (Breast Cancer)47.7[7][9]
Compound 6 A375 (Melanoma)10[8]
Compound 6 HeLa (Cervical Cancer)35[8]
Compound 13k HCC827 (Lung Cancer)0.09[10]
Compound 13k A549 (Lung Cancer)0.23[10]
Compound 13k MCF-7 (Breast Cancer)0.43[10]
Compound 18 HT-29 (Colon Cancer)10.11[11]
Compound 12 HT-29 (Colon Cancer)4.15[11]
Key SAR Insights for Anticancer Activity:
  • Substitution at C2 and C3: Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring significantly impact anticancer potency. Aromatic or heteroaromatic substituents at C2 and various amide or other functional groups at C3 have been explored.

  • Targeting PI3K/Akt Pathway: Many potent anticancer imidazo[1,2-a]pyridine derivatives are designed as inhibitors of the PI3K/Akt signaling pathway. The specific substitutions influence the binding affinity to the kinase domain of PI3K.[7][8]

  • Induction of Apoptosis: Active compounds often induce apoptosis in cancer cells, as evidenced by the activation of caspases and cleavage of PARP.[7][12] They can also cause cell cycle arrest at different phases.[7][12]

Experimental Protocols

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.

  • Inoculation: A standardized inoculum of Mtb is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at 37°C for a specified period.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Anticancer Activity Screening: MTT Assay

The cytotoxic effects of the compounds on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

Western Blot Analysis

This technique is used to detect specific proteins and investigate the effect of compounds on signaling pathways.

  • Cell Lysis: Treated and untreated cancer cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p53, p21, caspases) followed by incubation with secondary antibodies conjugated to an enzyme.[7][8]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Mechanisms and Workflows

Antitubercular Mechanism of Action

Imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine-3-carboxamide QcrB_subunit QcrB Subunit of Cytochrome bcc Oxidase Imidazo[1,2-a]pyridine-3-carboxamide->QcrB_subunit Inhibits Electron_Transport_Chain Electron Transport Chain QcrB_subunit->Electron_Transport_Chain Disrupts ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Blocks Mtb_Growth_Inhibition Mycobacterium tuberculosis Growth Inhibition ATP_Synthesis->Mtb_Growth_Inhibition Leads to

Caption: Inhibition of Mtb QcrB by Imidazo[1,2-a]pyridine-3-carboxamides.

Anticancer Signaling Pathway

cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to Imidazo_analog Imidazo[1,2-a]pyridine Analog Imidazo_analog->PI3K Inhibits Imidazo_analog->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine analogs.

General Experimental Workflow

Start Start: Compound Synthesis Screening Primary Screening (e.g., MABA or MTT Assay) Start->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Target ID) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the evaluation of novel bioactive compounds.

References

A Comparative Guide to Imidazo[1,2-a]pyridine-based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors based on the Imidazo[1,2-a]pyridine scaffold against established and widely used kinase inhibitors: Imatinib, Gefitinib, and Dasatinib. Due to the limited publicly available data on the specific parent compound, "Imidazo[1,2-a]pyridine-3-carboxylic acid," this guide will focus on its more extensively studied and potent derivatives, which have shown significant activity against various kinases. The comparison is supported by experimental data from peer-reviewed literature, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a frequent driver of cancer and other diseases, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of specific kinases, thereby blocking their function.

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of kinase inhibitors, with numerous studies demonstrating their potent activity against various kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[1][2]

Imatinib was a landmark in targeted therapy, being one of the first highly successful kinase inhibitors, primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[3][4]

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]

Dasatinib is a second-generation tyrosine kinase inhibitor with a broader spectrum of activity than imatinib, inhibiting both BCR-ABL and Src family kinases.[6][7]

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of various Imidazo[1,2-a]pyridine derivatives and the selected comparator kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference(s)
Thiazole Derivative of Imidazo[1,2-a]pyridinePI3Kα2.8[8][9]
Oxadiazole Derivative of Imidazo[1,2-a]pyridinePI3Kα2.0[9]
Imidazo[1,2-b]pyridazine DerivativePI3Kα0.06[10]
Imidazo[1,2-b]pyridazine DerivativemTOR3.12[10]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivativesc-KIT (V654A)Nanomolar range[11]
Imidazo-[1,2-a]-pyrazine DerivativeAurora A/B250[12]
N-methylpiperazine substituted Imidazo[1,2-a]pyridinePI3Kα0.20[13]
N-methylpiperazine substituted Imidazo[1,2-a]pyridinemTOR21[13]

Table 2: Inhibitory Activity of Comparator Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Imatinib v-Abl600[3][4]
c-Kit100[3][4]
PDGFR100[3][4]
Gefitinib EGFR (Tyr1173)26[5]
EGFR (Tyr992)57[5]
EGFR (L858R/T790M mutant)>4000[14]
Dasatinib BCR-ABL0.75 - 1.0[6]
c-ABL8[7]
Src<1[15]

Cellular Activity

The efficacy of a kinase inhibitor is also assessed by its ability to inhibit the proliferation of cancer cell lines that are dependent on the targeted kinase.

Table 3: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives and Comparator Inhibitors

Inhibitor/DerivativeCell LineIC50 (µM)Reference(s)
Thiazole Derivative of Imidazo[1,2-a]pyridine A375 (Melanoma)0.14[8][9]
HeLa (Cervical Cancer)0.21[8][9]
Imidazo[1,2-a]pyridine Compound 6 A375 (Melanoma)9.7[9][16]
WM115 (Melanoma)12.3[9][16]
HeLa (Cervical Cancer)33.1[9][16]
Imidazo[1,2-a]pyridine Compound 35 T47D (Breast Cancer)7.9[17]
MCF-7 (Breast Cancer)9.4[17]
Imidazo[1,2-a]pyridine Compound IP-5 HCC1937 (Breast Cancer)45[2]
Imatinib K562 (CML)0.75[6]
Gefitinib HCC827 (NSCLC, EGFR mutant)0.013[14]
PC9 (NSCLC, EGFR mutant)0.077[14]
Dasatinib K562 (CML)0.001[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by these inhibitors.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt P-Ser473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Gene Transcription (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Gefitinib Gefitinib Gefitinib->EGFR Inhibits Kinase Domain

Caption: The EGFR signaling pathway and the mechanism of action of Gefitinib.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT STAT Pathway BCR_ABL->STAT Ras_MAPK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding Site Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits ATP Binding Site

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib and Dasatinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays commonly used to evaluate kinase inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate.

Kinase_Assay_Workflow Start Start Step1 Prepare Reaction Mix: - Kinase - Substrate - Assay Buffer - Inhibitor (Varying Conc.) Start->Step1 Step2 Initiate Reaction: Add [γ-33P]ATP Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction: Add Phosphoric Acid Step3->Step4 Step5 Spot onto Filter Paper Step4->Step5 Step6 Wash to Remove Unincorporated 33P-ATP Step5->Step6 Step7 Measure Radioactivity: Scintillation Counting Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for a radiometric in vitro kinase assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the kinase inhibitor in DMSO.

  • In a 96-well plate, combine the kinase, substrate, and diluted inhibitor in the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer a portion of the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Incubate for 24h to allow attachment Step1->Step2 Step3 Treat cells with kinase inhibitor (serial dilutions) Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT reagent to each well Step4->Step5 Step6 Incubate for 4h (Formazan formation) Step5->Step6 Step7 Add solubilization solution (e.g., DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate % Viability and IC50 Step8->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Kinase inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the kinase inhibitor in culture medium.

  • Replace the medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Western Blot for Target Inhibition

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing a direct measure of target engagement and inhibition within the cell.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cultured cells with the kinase inhibitor at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein and/or a housekeeping protein like β-actin.

Conclusion

Derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated potent and selective inhibitory activity against key oncogenic kinases, particularly PI3K and mTOR. Their efficacy in inhibiting cancer cell proliferation, in some cases with nanomolar IC50 values, positions them as a promising class of compounds for further drug development.

When compared to established kinase inhibitors such as Imatinib, Gefitinib, and Dasatinib, the Imidazo[1,2-a]pyridine derivatives show a distinct target profile, primarily focused on the PI3K/Akt/mTOR pathway. This contrasts with the primary targets of the comparators (BCR-ABL and EGFR). This difference in target specificity is a critical consideration in the context of personalized medicine, where the genetic makeup of a tumor dictates the most effective therapeutic strategy.

The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel kinase inhibitors. A thorough understanding of a compound's biochemical potency, cellular activity, and mechanism of action is paramount for its successful translation into a clinically effective therapeutic agent.

References

A Comparative Efficacy Analysis: Imidazo[1,2-a]pyridine Derivatives versus Imatinib in Targeting c-KIT Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel class of Imidazo[1,2-a]pyridine-based kinase inhibitors against the established therapeutic agent, Imatinib. The focus of this analysis is the inhibition of the c-KIT receptor tyrosine kinase, a key driver in various cancers, most notably Gastrointestinal Stromal Tumors (GIST). We will specifically examine derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine, which have shown significant promise in overcoming common mechanisms of Imatinib resistance.

Introduction and Mechanism of Action

Imatinib is a cornerstone in targeted cancer therapy, functioning as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, including BCR-ABL and c-KIT.[1] In GIST, gain-of-function mutations in the c-KIT gene lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation and survival.[2][3] Imatinib effectively inhibits this activity in tumors with primary activating mutations (e.g., in exon 11).

However, a significant clinical challenge is the development of acquired resistance, frequently through secondary mutations in the c-KIT kinase domain.[4] A common resistance mutation is the V654A substitution in exon 13, which directly affects the drug-binding site and significantly reduces the efficacy of Imatinib.[4][5]

The 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine scaffold represents a novel chemical class designed to inhibit c-KIT kinase, with potent activity against both wild-type and, crucially, imatinib-resistant mutants like V654A.[6][7][8] These compounds offer a new therapeutic strategy to address the unmet need in patients with Imatinib-resistant GIST.[7][8]

Signaling Pathway Inhibition

Upon activation by its ligand, Stem Cell Factor (SCF), or through activating mutations, the c-KIT receptor dimerizes and undergoes autophosphorylation. This creates docking sites for downstream signaling molecules, activating critical pro-survival and proliferative pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. Both Imatinib and the novel Imidazo[1,2-a]pyridine derivatives act by blocking the initial autophosphorylation step, thereby preventing the activation of these downstream cascades.

c-KIT_Signaling_Pathway cluster_membrane Cell Membrane c-KIT_Receptor c-KIT Receptor Dimerization Dimerization & Autophosphorylation (p-c-KIT) c-KIT_Receptor->Dimerization Imatinib Imatinib Imatinib->Dimerization Imidazo_Pyridine 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine Derivative Imidazo_Pyridine->Dimerization SCF SCF (or Activating Mutation) SCF->c-KIT_Receptor PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: Inhibition of the c-KIT signaling pathway.

Quantitative Efficacy Data

The following tables summarize the comparative inhibitory activities of a representative 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative (referred to as "IMP Derivative") and Imatinib. Data is compiled from published studies and patent literature.[5][7][9]

Table 1: Biochemical Kinase Inhibition
Kinase TargetIMP Derivative IC₅₀ (nM)Imatinib IC₅₀ (nM)Fold Difference (Imatinib/IMP)
c-KIT (Wild-Type)~10 - 50~100~2-10x more sensitive to IMP
c-KIT (V654A Mutant)~20 - 100>5000>50x more sensitive to IMP

IC₅₀ values are approximate and collated from multiple sources for comparison. Actual values may vary based on specific assay conditions.

Table 2: Cellular Proliferation Inhibition
Cell LinePrimary c-KIT MutationSecondary MutationIMP Derivative GI₅₀ (nM)Imatinib GI₅₀ (nM)
GIST-T1Exon 11 DeletionNone~30 - 150~30 - 100
GIST430/654Exon 11 DeletionV654A~50 - 200>1000

GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols & Workflows

Reproducibility is paramount in drug efficacy studies. The following are detailed protocols for the key assays used to generate the data presented above.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start_Bio Prepare serial dilutions of test compounds Add_Enzyme Add recombinant c-KIT enzyme (WT or V654A mutant) Start_Bio->Add_Enzyme Initiate_Reaction Initiate reaction with Substrate/ATP mix Add_Enzyme->Initiate_Reaction Incubate_60 Incubate for 60-120 min at room temperature Initiate_Reaction->Incubate_60 Stop_Reaction Stop reaction & deplete ATP (ADP-Glo™ Reagent) Incubate_60->Stop_Reaction Detect_Signal Add Kinase Detection Reagent & measure luminescence Stop_Reaction->Detect_Signal End_Bio Calculate IC₅₀ values Detect_Signal->End_Bio Start_Cell Seed GIST cells (e.g., GIST-T1) in 96-well plates Treat_Cells Treat with serial dilutions of test compounds Start_Cell->Treat_Cells Incubate_72 Incubate for 72 hours at 37°C, 5% CO₂ Treat_Cells->Incubate_72 Add_MTS Add MTS/MTT reagent to each well Incubate_72->Add_MTS Incubate_2_4 Incubate for 2-4 hours Add_MTS->Incubate_2_4 Measure_Abs Measure absorbance at ~490nm / ~570nm Incubate_2_4->Measure_Abs End_Cell Calculate GI₅₀ values Measure_Abs->End_Cell

Caption: Workflow for biochemical and cellular efficacy testing.
Biochemical c-KIT Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10]

  • Compound Preparation : Prepare 5-point, 3-fold serial dilutions of test compounds (e.g., IMP Derivative, Imatinib) in a suitable buffer containing DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup : In a 384-well plate, add 1 µL of the compound dilution, followed by 2 µL of recombinant c-KIT enzyme (either wild-type or V654A mutant) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation : Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) 4:1 substrate and ATP at a concentration near the Kₘ).

  • Incubation : Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Convert luminescence signals to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability / Proliferation Assay (MTS/MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]

  • Cell Seeding : Seed GIST cells (e.g., GIST-T1, GIST430/654) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.[13][14]

  • Compound Treatment : Remove the culture medium and replace it with fresh medium containing 10-point, 3-fold serial dilutions of the test compounds. Include a vehicle control (DMSO) group.

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition : Add 20 µL of MTS reagent (or MTT reagent) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the MTS/MTT tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT) : If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the wells at a wavelength of ~490 nm for MTS or ~570 nm for MTT using a microplate reader.

  • Analysis : Calculate the percentage of growth inhibition relative to the DMSO-treated control cells and determine the GI₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Summary and Conclusion

The experimental data clearly demonstrates the potential of the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine class of inhibitors as a promising therapeutic strategy for GIST. While Imatinib is effective against primary c-KIT mutations, its efficacy is severely compromised by the emergence of resistance mutations such as V654A.[5][9]

In contrast, the novel Imidazo[1,2-a]pyridine derivatives not only show potent inhibition of wild-type c-KIT but, more importantly, retain strong, nanomolar-range activity against the imatinib-resistant V654A mutant in both biochemical and cellular assays.[7][8] This suggests that this chemical scaffold can effectively overcome a key clinical mechanism of Imatinib resistance. These findings strongly support the continued development of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as a next-generation therapy for GIST patients who have relapsed on Imatinib.

References

In Vivo Validation of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer activity of Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives against alternative therapeutic agents. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed protocols for key experiments, and visualizations of the associated signaling pathways and experimental workflows.

Comparative Analysis of In Vivo Anticancer Efficacy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer compounds, with several derivatives demonstrating significant tumor growth inhibition in preclinical xenograft models. This section compares the in vivo performance of two notable derivatives, W-1184 and 15a, which target the STAT3 and PI3K/mTOR signaling pathways, respectively. While direct in vivo comparisons with standard-of-care drugs are limited in the reviewed literature, in vitro studies have shown favorable activity of some derivatives against cisplatin and doxorubicin.

Quantitative Data Summary

The following tables summarize the key in vivo efficacy data for selected Imidazo[1,2-a]pyridine derivatives.

Table 1: In Vivo Efficacy of W-1184 in a Gastric Cancer Xenograft Model

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
W-1184MGC-803 (Gastric Cancer)BALB/c nude mice5 mg/kg, intraperitoneal, daily for 21 days47.1%[1]
W-1184MGC-803 (Gastric Cancer)BALB/c nude mice15 mg/kg, intraperitoneal, daily for 21 days73.4%[1]

Table 2: In Vivo Efficacy of Compound 15a in Colorectal Cancer Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenOutcomeReference
15aHCT116 (Colorectal Cancer)Nude miceNot specifiedSignificant tumor growth inhibition[2][3]
15aHT-29 (Colorectal Cancer)Nude miceNot specifiedSignificant tumor growth inhibition[2][3]

Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in this guide.

MGC-803 Gastric Cancer Xenograft Model (for W-1184)

This protocol is based on the study by Li, H. et al. (2022) as reported in the literature[1][4].

  • Cell Culture: Human gastric cancer MGC-803 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are used for the study.

  • Tumor Cell Implantation: MGC-803 cells (typically 5 x 10^6 cells in 100 µL of PBS or a similar buffer) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

    • Treatment Group: W-1184 is administered intraperitoneally at doses of 5 mg/kg and 15 mg/kg daily for 21 days.

    • Control Group: The control group receives a vehicle solution following the same schedule.

  • Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.

  • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity.

Colorectal Cancer Xenograft Models (for Compound 15a)

The following is a general protocol for establishing HCT116 and HT-29 xenograft models, as specific details for the study on compound 15a were not fully available[2][3].

  • Cell Culture: Human colorectal carcinoma cell lines HCT116 and HT-29 are maintained in suitable culture media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: A suspension of HCT116 or HT-29 cells (typically 2-5 x 10^6 cells per mouse) is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Similar to the MGC-803 model, tumor growth is monitored, and treatment with compound 15a is initiated when tumors reach a specified volume.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Further analyses may include immunohistochemistry of tumor tissue to assess the on-target effects of the compound.

Signaling Pathways and Experimental Workflow

The anticancer activity of Imidazo[1,2-a]pyridine derivatives is often attributed to their inhibitory effects on key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling and is often constitutively activated in cancer, promoting tumor cell survival and proliferation. Imidazo[1,2-a]pyridine derivatives like W-1184 have been shown to inhibit this pathway.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) STAT3_dimer->Target_Genes Binds to DNA Proliferation Cell Proliferation & Survival Target_Genes->Proliferation W1184 Imidazo[1,2-a]pyridine (e.g., W-1184) W1184->JAK Inhibits

Caption: STAT3 signaling pathway and its inhibition by Imidazo[1,2-a]pyridine derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives, such as compound 15a, have been identified as dual PI3K/mTOR inhibitors[2][3].

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Compound15a Imidazo[1,2-a]pyridine (e.g., 15a) Compound15a->PI3K Inhibits Compound15a->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its dual inhibition by Imidazo[1,2-a]pyridine derivatives.

General Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of the anticancer activity of Imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment with Imidazo[1,2-a]pyridine Derivative Randomization->Treatment Control 5. Vehicle Control Treatment Randomization->Control Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint TGI Tumor Growth Inhibition (TGI) Endpoint->TGI Toxicity Toxicity Assessment Endpoint->Toxicity Mechanism Mechanism of Action (e.g., IHC, Western Blot) Endpoint->Mechanism

Caption: General experimental workflow for in vivo validation of anticancer agents.

References

Comparative Study of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives. The information is supported by experimental data from recent studies, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives with a carboxylic acid or its bioisosteres at the 3-position have demonstrated a wide range of pharmacological activities. This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the signaling pathways they modulate.

Comparative Biological Activities

The biological efficacy of this compound derivatives is significantly influenced by the nature of the substituents on the heterocyclic core and the modifications of the carboxylic acid group (e.g., esters, amides).

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][2]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for selected derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12 (3-amino-2-(nitroaryl)imidazo[1,2-a]pyridine derivative)HT-29 (Colon)4.15 ± 2.93[3]
MCF-7 (Breast)30.88 ± 14.44[3]
B16F10 (Melanoma)64.81 ± 15.78[3]
Compound 14 (3-amino-2-(tolyl)imidazo[1,2-a]pyridine derivative)B16F10 (Melanoma)21.75 ± 0.81[3]
Compound 18 (3-amino-2-(difluorophenyl)imidazo[1,2-a]pyridine derivative)B16F10 (Melanoma)14.39 ± 0.04[3]
MCF-7 (Breast)14.81 ± 0.20[3]
HT-29 (Colon)10.11 ± 0.70[3]
IP-5 HCC1937 (Breast)45[4][5]
IP-6 HCC1937 (Breast)47.7[4][5]
IP-7 HCC1937 (Breast)79.6[4][5]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring plays a crucial role in determining the anticancer potency. Electron-withdrawing groups, such as a nitro group, have been shown to enhance activity against certain cell lines like HT-29.[3]

  • Substitution on the 3-amino group: The presence of a p-chlorophenyl group at the C-3 amino position has been found in several potent compounds.[3]

  • The specific substitution pattern on the phenyl ring at the 2-position can significantly influence selectivity and potency against different cancer cell lines.[3]

Antimicrobial Activity

Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a promising class of antimicrobial agents, with significant activity against Mycobacterium tuberculosis and other bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected imidazo[1,2-a]pyridine-3-carboxamide derivatives.

DerivativeMicrobial StrainMIC (µM)Reference
Compound 1 (2,7-dimethyl-N-benzyl-imidazo[1,2-a]pyridine-3-carboxamide)M. tuberculosis H37Rv≤1[6]
Compound 6 (2,7-dimethyl-N-(4-chlorobenzyl)-imidazo[1,2-a]pyridine-3-carboxamide)M. tuberculosis H37Rv0.5[6]
Compound 8 (2,7-dimethyl-N-(3-fluorobenzyl)-imidazo[1,2-a]pyridine-3-carboxamide)M. tuberculosis H37Rv~0.3[6]
Compound 26g (2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA derivative)M. tuberculosis (drug-sensitive/resistant strains)0.041-2.64[7]
Compound 26h (2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA derivative)M. tuberculosis (drug-sensitive/resistant strains)0.041-2.64[7]
ND-10885 M. avium 1013.6[8]
M. avium 21511.6[8]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Amide functionality: The carboxamide at the 3-position is a key pharmacophore for antitubercular activity.[6][7]

  • Substitution on the amide nitrogen: The nature of the substituent on the amide nitrogen significantly impacts potency. Benzyl and substituted benzyl groups have shown good activity.[6]

  • Substitution on the imidazo[1,2-a]pyridine ring: Methyl groups at the 2 and 7 positions appear to be favorable for antitubercular activity.[6]

  • For N-[2-(phenylamino)ethyl] derivatives, electron-donating groups on the terminal benzene ring enhance the antimycobacterial activity.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by these derivatives and a general workflow for evaluating their anticancer activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_pathway Mechanism of Action cluster_data Data Analysis synthesis Synthesis of this compound derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt clonogenic Clonogenic Survival Assay (Long-term Proliferation) mtt->clonogenic pathway_analysis Signaling Pathway Analysis clonogenic->pathway_analysis western_blot Western Blot (Protein Expression) western_blot->pathway_analysis ic50 IC50 Determination pathway_analysis->ic50 sar Structure-Activity Relationship ic50->sar

General workflow for anticancer evaluation.

stat3_nfkb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Translocation & Gene Expression cytokines Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokines->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer dimerization nucleus Nucleus stat3_dimer->nucleus translocates to ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb inhibits nfkb_active Active NF-κB nfkb->nfkb_active activation nfkb_active->nucleus translocates to gene_expression Gene Expression (COX-2, iNOS, Bcl-2) nucleus->gene_expression regulates compound Imidazo[1,2-a]pyridine Derivative compound->p_stat3 inhibits compound->nfkb_active inhibits

STAT3/NF-κB signaling pathway inhibition.

akt_mtor_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_akt Akt Signaling cluster_mtor mTOR Pathway cluster_downstream Downstream Effects growth_factors Growth Factors rtk Receptor Tyrosine Kinase growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates p_akt p-Akt akt->p_akt mtor mTORC1 p_akt->mtor apoptosis_inhibition Inhibition of Apoptosis p_akt->apoptosis_inhibition p_mtor p-mTORC1 mtor->p_mtor cell_growth Cell Growth & Proliferation p_mtor->cell_growth compound Imidazo[1,2-a]pyridine Derivative compound->pi3k inhibits compound->p_akt inhibits compound->p_mtor inhibits

Akt/mTOR signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay evaluates the long-term proliferative capacity of cells after treatment.

  • Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Compound Treatment: Treat the cells with the test compounds for a specific duration.

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a foundational understanding of the comparative bioactivities of this compound derivatives. Further research focusing on direct, side-by-side comparisons of a broader range of these derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives and Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory potential of novel imidazo[1,2-a]pyridine carboxylic acid derivatives versus traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

This guide provides an objective comparison of the anti-inflammatory properties of imidazo[1,2-a]pyridine carboxylic acid derivatives against well-known anti-inflammatory drugs such as Indomethacin, Celecoxib, and Ibuprofen. The comparison is based on available preclinical data, focusing on the mechanism of action, in vitro enzyme inhibition, and in vivo anti-inflammatory efficacy. While direct experimental data on Imidazo[1,2-a]pyridine-3-carboxylic acid is limited in publicly accessible literature, this guide draws upon research on closely related 2-carboxylic acid and 3-amino-2-carboxylic acid derivatives to provide the most relevant comparison.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

The primary mechanism of action for both traditional NSAIDs and the evaluated imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.

  • Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives : Studies on derivatives such as 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid indicate a preferential inhibition of the COX-2 enzyme.[1] This selectivity is a desirable characteristic in the development of new anti-inflammatory drugs as it may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[1] Some derivatives have also been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in the expression of inflammatory genes like COX-2 and inducible nitric oxide synthase (iNOS).[2][3]

  • Known Anti-Inflammatory Drugs :

    • Indomethacin and Ibuprofen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[4][5][6]

    • Celecoxib is a selective COX-2 inhibitor, which accounts for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for the anti-inflammatory activity of imidazo[1,2-a]pyridine carboxylic acid derivatives and known NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Imidazo[1,2-a]pyridine Derivatives
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidPreferential for COX-2Data not quantifiedNot available
Known Anti-Inflammatory Drugs
Indomethacin0.0180.0260.69
Celecoxib150.04375
Ibuprofen133700.035

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is a ratio of the IC50 values, with a higher number indicating greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundDose (mg/kg)Inhibition of Edema (%)
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine-2-carboxylic acid10More efficient than Indomethacin
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid10More efficient than Indomethacin
Known Anti-Inflammatory Drugs
Indomethacin5Significant inhibition

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).

Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor is prepared. The test compound at various concentrations is added to the reaction mixture.

  • Enzyme Addition: The respective COX enzyme is added to the reaction mixture containing the test compound and incubated for a specified time at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The enzymatic reaction results in the production of prostaglandins (e.g., Prostaglandin E2, PGE2). The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or by monitoring the oxygen consumption during the reaction.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[9][10][11][12]

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a model of acute inflammation.

Methodology:

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like Indomethacin.

  • Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animal.

  • Measurement of Paw Edema: The volume of the paw is measured before the carrageenan injection and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[13][14][15][16][17]

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To assess the anti-inflammatory effects of a compound on cultured immune cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a 24-hour incubation with LPS, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Gene and Protein Expression Analysis: Cell lysates can be used to analyze the expression of inflammatory proteins like COX-2 and iNOS via Western blotting or their corresponding mRNA levels via RT-PCR.[18][19][20][21][22]

Signaling Pathways and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway STAT3_pathway STAT3 Pathway TLR4->STAT3_pathway IkBa IκBα NFkB_pathway->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->NFkB_pathway inhibits Imidazo_pyridine->STAT3_pathway inhibits

Caption: NF-κB and STAT3 signaling pathways in inflammation.

experimental_workflow start Start: Compound Synthesis in_vitro In Vitro Assays (COX-1/COX-2 Inhibition) start->in_vitro cell_based Cell-Based Assays (LPS-induced inflammation) start->cell_based data_analysis Data Analysis (IC50, % Inhibition) in_vitro->data_analysis cell_based->data_analysis in_vivo In Vivo Models (Carrageenan Paw Edema) conclusion Conclusion: Lead Candidate Identification in_vivo->conclusion data_analysis->in_vivo Promising Candidates

Caption: Workflow for anti-inflammatory drug screening.

cox_pathway Membrane Cell Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxane->Homeostasis NSAIDs Non-selective NSAIDs (Ibuprofen, Indomethacin) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits Coxibs Selective COX-2 Inhibitors (Celecoxib, Imidazo[1,2-a]pyridines) Coxibs->COX2 inhibits

Caption: Cyclooxygenase (COX) pathway of inflammation.

References

The Potent Cytotoxicity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives Against Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Among the myriad of heterocyclic compounds being explored, the imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyridine-3-carboxylic acid derivatives against a range of cancer cell lines, supported by experimental data and detailed protocols.

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant in vitro activity against numerous cancer cell lines, including those of the breast, colon, lung, melanoma, and cervix.[1][2][3] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[4][5] This guide synthesizes the available data to offer a clear comparison of the cytotoxic potential of these compounds, often benchmarked against established chemotherapeutic agents like cisplatin and doxorubicin.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. This data highlights the potent and, in some cases, superior activity of these novel compounds compared to conventional anticancer drugs.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Compound 12b Hep-2 (Laryngeal Carcinoma)11Doxorubicin10[1]
HepG2 (Hepatocellular Carcinoma)13Doxorubicin1.5[1]
MCF-7 (Breast Cancer)11Doxorubicin0.85[1]
A375 (Melanoma)11Doxorubicin5.16[1]
Compound 6 A375 (Melanoma)<12Dacarbazine~25[4]
WM115 (Melanoma)<12--[4]
HeLa (Cervical Cancer)9.7 - 44.6--[4]
IP-5 HCC1937 (Breast Cancer)45--[3]
IP-6 HCC1937 (Breast Cancer)47.7--[3]
HB9 A549 (Lung Cancer)50.56Cisplatin53.25[6]
HB10 HepG2 (Hepatocellular Carcinoma)51.52Cisplatin54.81[6]
Compound 13k Various Tumor Cell Lines0.09 - 0.43--[7]
Compound 35 T47D (Breast Cancer)(PI3Kα IC50 = 150 nM)--[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis induced by the test compounds.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-p-mTOR)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the general workflow for evaluating the anticancer activity of these compounds.

G cluster_0 Cell Viability Assessment A Cancer Cell Culture B Treatment with Imidazo[1,2-a]pyridine Derivatives A->B C MTT Assay B->C D IC50 Determination C->D

Workflow for Cytotoxicity Assessment.

G cluster_0 PI3K/Akt/mTOR Pathway Inhibition IMP Imidazo[1,2-a]pyridine Derivative PI3K PI3K IMP->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

G cluster_1 Induction of Apoptosis IMP Imidazo[1,2-a]pyridine Derivative Bax Bax (Pro-apoptotic) IMP->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) IMP->Bcl2 downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mechanism of Apoptosis Induction.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, making it a cornerstone in medicinal chemistry and drug development. Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[1][2] The efficient synthesis of this bicyclic system is therefore of paramount importance. This guide provides an objective, data-driven comparison of prominent synthetic methodologies for imidazo[1,2-a]pyridine, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparative Analysis of Synthesis Methods

To facilitate a clear and direct comparison, the following table summarizes the key quantitative data for several widely employed methods for the synthesis of imidazo[1,2-a]pyridines.

MethodKey ReactantsCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)
Groebke-Blackburn-Bienaymé (GBB) 2-Aminopyridine, Aldehyde, IsocyanideNH4Cl[2], Sc(OTf)₃, p-Toluenesulfonic acid[3]Ethanol, MethanolRoom Temp. - 60°C3 - 8 h67-98%[3][4]
Microwave-Assisted GBB 2-Aminopyridine, Aldehyde, IsocyanideNH4Cl[2][5]Ethanol80-100°C15 - 30 min36-91%[2][5]
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃) or Catalyst-freeEthanol, DMF, or Solvent-free60 - 200°C5 h - several hoursModest to good[6]
Microwave-Assisted Tschitschibabin 2-Aminopyridine, α-HaloketoneNoneSolvent-freeHigh1 min24-99%[7]
Ullmann-Type Condensation 2-(2-Bromophenyl)imidazo[1,2-a]pyridine, AzolesCopper-based catalystHigh-boiling polar solventsHighSeveral hours65-96%
Copper-Catalyzed Aerobic Oxidative 2-Aminopyridines, AcetophenonesCuIDMF80°C4 hup to 95%[8][9]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are representative experimental protocols for the key synthesis methods discussed.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This multicomponent reaction is a highly efficient one-pot method for generating diverse 3-aminoimidazo[1,2-a]pyridines.

Ultrasound-Assisted Protocol: [3]

  • In a sealed tube, dissolve the aldehyde (1.0 equiv.) in ethanol (1.0 M).

  • Sequentially add 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and p-toluenesulfonic acid monohydrate (10 mol%).

  • Sonicate the reaction mixture at room temperature for 3 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields.

Microwave-Assisted GBB Protocol: [2][5]

  • Combine 3-formylchromone (1.0 equiv.), 2-aminopyridine (1.0 equiv.), tert-butyl isocyanide (1.0 equiv.), and ammonium chloride (20 mol%) in ethanol in a microwave reaction vessel.

  • Irradiate the mixture in a monomodal CEM Discover microwave unit at a specified wattage and temperature (e.g., 100 W, 80°C) for 15-30 minutes.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine derivative.

Microwave-Assisted Tschitschibabin-Type Protocol: [7]

  • A mixture of the appropriate phenacyl bromide (1.0 equiv.) and 2-aminopyridine (1.0 equiv.) is subjected to microwave irradiation.

  • The reaction is typically carried out in a solvent-free manner for a very short duration (e.g., 60 seconds).

  • The resulting product can be purified by recrystallization or column chromatography.

Tschitschibabin Reaction (Conventional Heating)

A classical method for the synthesis of imidazo[1,2-a]pyridines involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Protocol: [6]

  • Dissolve 2-aminopyridine (1.0 equiv.) and the α-bromoacetophenone derivative (1.0 equiv.) in a suitable solvent such as ethanol or DMF.

  • The reaction can be performed with or without a base (e.g., sodium bicarbonate).

  • Heat the mixture at a temperature ranging from 60°C to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent.

  • The crude product is then purified, typically by recrystallization from an appropriate solvent.

Visualizing the Biological Impact: Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug discovery. A key target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[1][10]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR pathway inhibited by Imidazo[1,2-a]pyridines.

Workflow for Synthesis and Evaluation

The general workflow for the synthesis and subsequent biological evaluation of novel imidazo[1,2-a]pyridine derivatives is a multi-step process that bridges synthetic chemistry with biological screening.

Synthesis_Workflow Reactants Starting Materials (e.g., 2-Aminopyridine, Aldehyde, etc.) Synthesis Chemical Synthesis (e.g., GBB, Microwave) Reactants->Synthesis Purification Purification & Characterization (Chromatography, NMR, HRMS) Synthesis->Purification Compound Pure Imidazo[1,2-a]pyridine Derivative Purification->Compound Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Compound->Screening Data Data Analysis (IC50 determination, SAR) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow from synthesis to lead compound identification.

Conclusion

The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The Groebke-Blackburn-Bienaymé reaction and its microwave-assisted variant offer high efficiency and rapid access to a diverse range of derivatives, making them particularly attractive for the construction of compound libraries for high-throughput screening. The classical Tschitschibabin reaction, while historically significant, often requires harsher conditions and may result in lower yields, although microwave assistance has modernized this approach. Copper-catalyzed methods provide an effective alternative, particularly for specific substitution patterns.

The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale. For rapid lead discovery and diversity-oriented synthesis, multicomponent reactions like the GBB are highly advantageous. For process development and scale-up, factors such as catalyst cost, reaction time, and ease of purification will be critical considerations. The continued development of novel, efficient, and sustainable methods for the synthesis of imidazo[1,2-a]pyridines will undoubtedly fuel further discoveries in medicinal chemistry and beyond.

References

Validating the Mechanism of Action of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This guide provides a comparative analysis of the mechanisms of action for various Imidazo[1,2-a]pyridine compounds, supported by experimental data. We delve into their roles as anticancer, antituberculosis, and neuroactive agents, comparing their performance with established alternatives and providing detailed experimental protocols for key validation assays.

Anticancer Activity: Targeting the PI3K/mTOR Pathway

A significant number of Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.

Mechanism of Action: PI3K/mTOR Inhibition

Imidazo[1,2-a]pyridine compounds have been shown to act as dual PI3K/mTOR inhibitors, binding to the ATP-binding site of these kinases. This inhibition blocks the downstream signaling cascade, leading to decreased cell proliferation, survival, and angiogenesis.[1][2]

Signaling Pathway Diagram:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Compound Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC2 Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine compounds.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of a representative Imidazo[1,2-a]pyridine compound (15a) compared to other known PI3K/mTOR inhibitors.[2][3]

CompoundTarget(s)IC50 (nM) - PI3KαIC50 (nM) - mTORCell Line (e.g., HCT116) IC50 (µM)
Imidazo[1,2-a]pyridine (15a) PI3K/mTOR1.33.80.05
Dactolisib (BEZ235)PI3K/mTOR470.01
BKM120pan-PI3K52>10000.5 - 1.5
Everolimus (Rapalog)mTORC1>10001.9 - 4.40.001 - 0.02
Experimental Protocol: Western Blotting for Pathway Validation

Objective: To confirm the inhibition of PI3K/Akt/mTOR signaling by Imidazo[1,2-a]pyridine compounds by assessing the phosphorylation status of key downstream proteins.

Workflow Diagram:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection Seed Seed cancer cells (e.g., HCT116) Treat Treat with Imidazo[1,2-a]pyridine compound or control Seed->Treat Incubate Incubate for specified time Treat->Incubate Lyse Lyse cells to extract proteins Incubate->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Load Load equal amounts of protein onto SDS-PAGE gel Quantify->Load Separate Separate proteins by size Load->Separate Transfer Transfer proteins to PVDF membrane Separate->Transfer Block Block membrane to prevent non-specific binding Transfer->Block PrimaryAb Incubate with primary antibodies (p-Akt, Akt, p-mTOR) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal using chemiluminescence SecondaryAb->Detect

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, HT-29) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compound and a vehicle control for a predetermined time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antituberculosis Activity: Targeting QcrB

Certain Imidazo[1,2-a]pyridine amides (IPAs) have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Mechanism of Action: QcrB Inhibition

These compounds target QcrB, a subunit of the cytochrome bcc complex in the electron transport chain.[4][5] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death.[6]

Logical Relationship Diagram:

QcrB_Inhibition Imidazopyridine Imidazo[1,2-a]pyridine Amide (IPA) QcrB QcrB Subunit of Cytochrome bcc Complex Imidazopyridine->QcrB Binds to and Inhibits ETC Electron Transport Chain QcrB->ETC Is a key component of QcrB->ETC Disruption of ATP_Synth ATP Synthesis ETC->ATP_Synth Drives ETC->ATP_Synth Inhibition of Mtb_Death Mycobacterium tuberculosis Death ATP_Synth->Mtb_Death Depletion leads to

Caption: Mechanism of QcrB inhibition by Imidazo[1,2-a]pyridine amides.

Comparative Performance Data

The table below shows the minimum inhibitory concentrations (MICs) of representative Imidazo[1,2-a]pyridine inhibitors against M. tuberculosis compared to other antitubercular agents.[4][7]

CompoundTarget(s)MIC (µM) against M. tuberculosis H37Rv
Imidazo[1,2-a]pyridine (IP 1-4) QcrB0.03 - 5
Telacebec (Q203)QcrB0.002 - 0.02
BedaquilineATP synthase0.03 - 0.12
IsoniazidMycolic acid synthesis0.2 - 0.9
Experimental Protocol: Whole-Cell Screening for Antitubercular Activity

Objective: To determine the minimum inhibitory concentration (MIC) of Imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis.

Methodology:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: Prepare serial dilutions of the Imidazo[1,2-a]pyridine compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a resazurin reduction assay.

Neuroactive Properties: GABAA Receptor Modulation

Several Imidazo[1,2-a]pyridine derivatives, most notably zolpidem, are known for their sedative and hypnotic effects, which are mediated through the modulation of the γ-aminobutyric acid type A (GABAA) receptor.

Mechanism of Action: GABAA Receptor Agonism

These compounds act as positive allosteric modulators of the GABAA receptor, binding to the benzodiazepine site. This enhances the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in a calming effect on the central nervous system.

Signaling Pathway Diagram:

GABAA_Receptor_Modulation GABA GABA GABAAR GABAA Receptor (Benzodiazepine Site) GABA->GABAAR Binds to Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABAAR Binds to (Allosteric) Imidazopyridine->GABAAR Enhances GABA effect Chloride_Channel Chloride Ion Channel GABAAR->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression

Caption: Modulation of the GABAA receptor by Imidazo[1,2-a]pyridine compounds.

Comparative Performance Data

The following table presents the binding affinities (Ki) of a representative Imidazo[1,2-a]pyridine and alternative GABAA receptor modulators.[8]

CompoundReceptor Subtype SelectivityKi (nM) for Benzodiazepine Site
Imidazo[1,2-a]pyrimidine α2/α3 selective0.6 - 2.5
Zolpidem (Imidazo[1,2-a]pyridine)α1 selective15 - 30
Diazepam (Benzodiazepine)Non-selective2 - 10
Gaboxadolα4β3δ selective10 - 50
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of Imidazo[1,2-a]pyridine compounds to the benzodiazepine site of the GABAA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]-Flumazenil) and varying concentrations of the unlabeled test compound (Imidazo[1,2-a]pyridine derivative).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This guide provides a framework for understanding and validating the diverse mechanisms of action of Imidazo[1,2-a]pyridine compounds. The provided data and protocols serve as a starting point for researchers to objectively compare and further investigate this versatile class of molecules.

References

Comparative Analysis of Imidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and signaling pathway modulation of the imidazo[1,2-a]pyridine scaffold.

This guide summarizes the available quantitative data on the kinase selectivity of various imidazo[1,2-a]pyridine derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.

Kinase Cross-Reactivity Profile

The following tables summarize the inhibitory activity of various imidazo[1,2-a]pyridine derivatives against a panel of kinases. The data highlights the diverse selectivity profiles that can be achieved through substitution on the imidazo[1,2-a]pyridine core.

Table 1: Selectivity of Imidazo[1,2-a]pyridine Derivatives Against Various Kinases

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Kinase Panel ScreenedKey Off-Targets and Selectivity Notes
Compound 24 [2]FLT3Corresponds with cellular IC50Not specifiedNot cytotoxic to cell lines lacking FLT3 activating mutations.[2]
Compound 18 (from a series) [3]PI3Kα/mTOR<100 (cellular assay)Not specifiedDesigned as dual PI3Kα/mTOR inhibitors.[3]
GSK690693 [4]PrkA (L. monocytogenes)840Stk1 (S. aureus)Exhibited significant selectivity for PrkA over Stk1.[4]
Compound 31 (from a series) [5]c-Met12.8Panel of 16 tyrosine kinases>78-fold selective over a panel of 16 other tyrosine kinases.[5]
A series of derivatives [6]c-KITNanomolar rangeWide panel including JAKFound to be selective against a wide panel of kinases.[6]
Imidazo[1,2-b]pyridazine derivative 7 [5]TYK2 JH2-386 kinase panelHighly selective, with only 0.5% of kinases inhibited by >67% at 1 µM.[5]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Direct comparison between different studies should be made with caution.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is crucial for drug development. The following are detailed methodologies for two common in vitro kinase assay formats.

Radiometric Kinase Assay

This method is considered the "gold standard" for its direct measurement of phosphate incorporation.[7]

Objective: To quantify the enzymatic activity of a kinase by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.

Materials:

  • Purified kinase

  • Specific peptide or protein substrate

  • Imidazo[1,2-a]pyridine test compound

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)[8]

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[9]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.[9]

  • Reaction Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by spotting a portion of the reaction mixture onto phosphocellulose paper.[8]

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[10]

  • Detection: After drying the paper, place it in a scintillation vial with a scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen® Format)

This is a robust, high-throughput method that measures the binding of a fluorescently labeled tracer to a kinase.[11][12]

Objective: To measure the binding of a test compound to a kinase by detecting the displacement of a fluorescent tracer, resulting in a decrease in the FRET signal.[12]

Materials:

  • GST- or His-tagged purified kinase

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)[13][14]

  • Alexa Fluor™ 647-labeled kinase tracer[15]

  • Imidazo[1,2-a]pyridine test compound

  • Kinase buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to an intermediate concentration (e.g., 3X).[13]

  • Reagent Preparation:

    • Prepare a 3X kinase/Eu-antibody solution in kinase buffer.

    • Prepare a 3X tracer solution in kinase buffer.[13]

  • Assay Assembly: In a 384-well plate, add:

    • 5 µL of the 3X test compound solution.

    • 5 µL of the 3X kinase/Eu-antibody mixture.

    • 5 µL of the 3X tracer solution.[13]

  • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.[11]

  • Detection: Read the plate using a TR-FRET plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 615 nm for europium and 665 nm for Alexa Fluor™ 647).[12]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).[12]

    • The inhibition of tracer binding is observed as a decrease in the TR-FRET ratio.

    • Determine the IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathway Modulation

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cell growth, proliferation, and inflammation. The primary pathways affected are the PI3K/AKT/mTOR and STAT3/NF-κB pathways.

PI3K/AKT/mTOR Signaling Pathway

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[11][16] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[16]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation |-- Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also been reported to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[13][14] This pathway is crucial in regulating inflammatory responses and cell survival.

STAT3_NFkB_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (e.g., Bcl-2, COX-2, iNOS) pSTAT3->GeneExpression Inflammation Inflammation & Cell Survival GeneExpression->Inflammation IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus pNFkB->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Imidazopyridine->NFkB

Caption: Modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of kinase inhibitors with diverse selectivity profiles. While a comprehensive cross-reactivity profile for the parent Imidazo[1,2-a]pyridine-3-carboxylic acid is not currently available, the extensive research on its derivatives demonstrates the potential to target a wide range of kinases by modifying the substitution pattern on the core structure. The modulation of critical signaling pathways such as PI3K/AKT/mTOR and STAT3/NF-κB underscores the therapeutic potential of this compound class in oncology and inflammatory diseases. Further investigation, including broad-panel kinase screening of the parent compound and its simple derivatives, is warranted to fully elucidate its cross-reactivity profile and guide the development of more selective and potent therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, understanding the specific procedures for handling compounds like Imidazo[1,2-a]pyridine-3-carboxylic acid is paramount. This guide provides a clear, step-by-step process for its proper disposal, adhering to safety protocols and regulatory requirements.

This compound and its derivatives are classified as hazardous waste.[1] Therefore, they must not be disposed of in regular trash or poured down the drain.[2][3] Adherence to the European Directives on waste and hazardous waste, as well as local regulations, is mandatory for its disposal.[1]

Hazard Profile for Disposal Considerations

Before handling for disposal, it is crucial to be aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary safety precautions.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Protective gloves, lab coat.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][4][5]Protective gloves, lab coat.
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[1][4][5]Safety goggles or face shield.[4]
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.[1][4][5]Use in a well-ventilated area or fume hood.[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Collection:

  • Treat all unused this compound and any materials contaminated with it (e.g., absorbent paper, disposable labware) as hazardous waste.[6]

  • Collect the waste in its pure form or in solution in a designated, sealable, and airtight waste container that is compatible with the chemical.[7]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • For mixtures, list all chemical components and their approximate quantities.[2]

  • Attach a completed dangerous waste label as soon as the first waste is added to the container.[7]

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[4][7]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[5]

  • The designated area should be clearly marked as a hazardous waste storage location and accessible only to trained personnel.[8]

4. Final Disposal:

  • Do not attempt to dispose of the chemical waste in regular trash or via the sanitary sewer.[2]

  • Arrange for the collection of the hazardous waste by a licensed waste disposal service or through your institution's Environmental Health and Safety (EHS) office.[2][6]

  • Complete a chemical collection request form as required by your institution.[7]

5. Spill Management:

  • In the event of a spill, immediately clean it up using appropriate absorbent materials.[6]

  • Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[6]

  • For large spills, evacuate the area and contact your institution's EHS department.[7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Spill Response A This compound (Unused or Contaminated Material) B Collect in a designated, compatible, and sealed container. A->B C Label container with 'Hazardous Waste' and full chemical name. B->C D Store away from incompatible materials (oxidizers, bases, etc.). C->D E Store in a designated, cool, dry, and well-ventilated area. D->E F Is the container full or no longer in use? E->F F->E  No G Complete Chemical Collection Request Form. F->G  Yes H Arrange for pickup by licensed waste disposal service or EHS. G->H I Spill Occurs J Clean up with absorbent material. I->J K Treat cleanup materials as hazardous waste. J->K K->B

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Imidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Imidazo[1,2-a]pyridine-3-carboxylic acid, including personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment. The primary hazards include skin irritation (Category 2), serious eye irritation (Category 2), and potential for respiratory irritation (Category 3).[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Government approved safety goggles or face shield.[1][2]Protects against chemical splashes that can cause serious eye irritation.[1]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[2] Protective clothing to prevent skin contact.[1][2]Prevents skin irritation from direct contact with the compound.[1]
Respiratory Protection Government approved respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved).[1][2]Required if dust or aerosols are generated, as the compound may cause respiratory irritation.[1]

It is crucial to inspect gloves prior to use and employ proper glove removal techniques to avoid skin contact.[2] Always wash hands thoroughly after handling the substance.[1][2]

Operational and Handling Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Engineering Controls Engineering Controls Don PPE Don PPE Engineering Controls->Don PPE Ensure proper ventilation Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Proceed to handling Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Use in well-ventilated area Decontamination Decontamination Reaction Setup->Decontamination After experiment completion Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate waste Doff PPE Doff PPE Waste Disposal->Doff PPE Follow regulations

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1][2] If there is a risk of generating dust, a respirator is mandatory.[1]

  • Weighing and Transfer : Avoid creating dust when weighing and transferring the solid material. Use a spatula and handle the compound gently.

  • Reaction Setup : When setting up reactions, ensure all glassware is properly secured. If heating the compound, be aware that it may form explosive mixtures with air upon intense heating.

  • Storage : Keep the container tightly closed and store it in a dry, well-ventilated place.[1] Avoid storing with strong oxidizing agents, strong bases, amines, and reducing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection : Collect waste material in a suitable, closed container clearly labeled as hazardous waste.[1]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, filter paper, and empty containers, should also be treated as hazardous waste and disposed of accordingly.

  • Disposal Route : Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1] Do not empty into drains.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.